SST-02
Descripción
Propiedades
Fórmula molecular |
C39H73NO |
|---|---|
Peso molecular |
572.019 |
Nombre IUPAC |
3-(di((9Z,12Z)-octadeca-9,12-dien-1-yl)amino)propan-1-ol |
InChI |
InChI=1S/C39H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,41H,3-10,15-16,21-39H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
Clave InChI |
SGQSGJUTBKNKIB-MAZCIEHSSA-N |
SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(CCCO)CCCCCCCC/C=C\C/C=C\CCCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SST-02; SST 02; SST02; |
Origen del producto |
United States |
Foundational & Exploratory
Core Mechanism of Action of Somatostatin Receptor 2 (SSTR2) Targeted Compounds
Introduction: While "SST-02" is not a publicly recognized designation for a specific therapeutic agent, the context of the query strongly suggests an interest in the mechanism of action of compounds targeting the Somatostatin Receptor 2 (SSTR2). SSTR2 is a crucial G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes, making it a significant target for drug development, particularly in the field of oncology and endocrinology. This guide elucidates the molecular mechanisms through which SSTR2-targeted compounds, including agonists and antagonists, exert their effects.
Somatostatin is a natural cyclic peptide hormone that inhibits the secretion of various other hormones and regulates numerous cellular functions.[1] Its effects are mediated through a family of five distinct G-protein coupled receptors, SSTR1 through SSTR5.[2] SSTR2 is frequently overexpressed in many types of tumors, especially neuroendocrine tumors (NETs), making it an ideal target for both diagnostic imaging and therapy.[3][4]
SSTR2 Signaling Pathways
Activation of SSTR2 by its natural ligand, somatostatin, or synthetic analogs initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory in nature and can lead to anti-proliferative and anti-secretory effects.
Primary Signaling Cascade:
-
Ligand Binding and G-protein Coupling: Upon binding of an agonist (e.g., somatostatin, octreotide), SSTR2 undergoes a conformational change, leading to the activation of coupled inhibitory G-proteins (Gi/o).[1]
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[1]
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly modulate ion channel activity. This includes the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.
-
Activation of Phosphatases: SSTR2 signaling can also involve the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate key signaling molecules involved in cell growth and proliferation pathways.
The following diagram illustrates the primary SSTR2 signaling pathway:
Quantitative Data on SSTR2 Ligand Binding
The binding affinities of various somatostatin analogs for SSTR2 are critical for their therapeutic efficacy. The following table summarizes the binding affinities (IC50 values) for some common SSTR2-targeting compounds. Lower IC50 values indicate higher binding affinity.
| Compound | SSTR2 Binding Affinity (IC50, nM) | Receptor Selectivity |
| Somatostatin-14 | 0.2 | Binds to all 5 SSTR subtypes |
| Octreotide | 0.6 | SSTR2 > SSTR5, SSTR3 |
| Lanreotide | 0.9 | SSTR2, SSTR5 |
| Pasireotide | 0.1 | Broad, with high affinity for SSTR5, SSTR2, SSTR3, SSTR1 |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
1. Radioligand Binding Assay:
This experiment is used to determine the binding affinity of a compound for a specific receptor.
-
Cell Culture: Cells engineered to express high levels of human SSTR2 (e.g., CHO-K1 or HEK293 cells) are cultured to confluence.
-
Membrane Preparation: Cell membranes are isolated by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled SSTR2 ligand (e.g., 125I-[Tyr11]-SRIF-14) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction mixture is filtered to separate bound from free radioligand. The radioactivity on the filters is then measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
2. cAMP Accumulation Assay:
This assay measures the functional effect of an SSTR2 agonist on adenylyl cyclase activity.
-
Cell Treatment: SSTR2-expressing cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Agonist Addition: The cells are then treated with varying concentrations of the SSTR2 agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of forskolin-stimulated cAMP accumulation (EC50) is determined.
The workflow for these key experiments is depicted below:
SSTR2 Antagonists in Imaging and Therapy
More recently, SSTR2 antagonists have emerged as promising agents, particularly for diagnostic imaging.[5][6] Radiolabeled SSTR2 antagonists can offer superior tumor-to-background ratios compared to agonists.[5] The proposed mechanism for this is that antagonists bind to a larger number of receptor sites on the cell surface, as they do not induce receptor internalization, a process that removes receptors from the cell membrane following agonist binding.[5][6]
The logical relationship between receptor binding and cellular response for agonists and antagonists is summarized in the following diagram:
References
- 1. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin-receptor 2 (sst2)-mediated effects of endogenous somatostatin on exocrine and endocrine secretion of the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor-targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Ligands to the Somatostatin Receptor 2 (SSTR2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of ligands to the Somatostatin Receptor 2 (SSTR2), a key target in neuroendocrine tumors and other pathological conditions. This document outlines the signaling pathways associated with SSTR2 activation, presents exemplary binding affinity data for a well-characterized synthetic somatostatin analog, and details the experimental protocols for determining such binding affinities.
Disclaimer: The initial request specified information on a compound designated "SST-02." Our comprehensive search revealed that this compound refers to a somatostatin mimetic sequence used in the construction of larger, experimental anti-angiogenic peptides. As such, it is not a widely characterized standalone compound, and specific public data on its direct binding affinity to SSTR2 is not available. To fulfill the core requirements of this guide, we will use the well-documented SSTR2-preferring agonist, Octreotide , as a representative example for quantitative data presentation.
SSTR2 Signaling Pathways
Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand somatostatin or synthetic analogs, initiates a cascade of intracellular signaling events. These pathways are predominantly inhibitory and play a crucial role in regulating cellular processes such as hormone secretion, proliferation, and apoptosis.[1][2][3]
The primary signaling mechanism involves the coupling of SSTR2 to inhibitory G-proteins (Gi/o).[1] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), which can modulate the function of various downstream targets, including ion channels and transcription factors.
Furthermore, SSTR2 activation can lead to the modulation of ion channels, particularly the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2] This results in membrane hyperpolarization and a decrease in intracellular calcium concentration, respectively, which are key mechanisms for the inhibition of hormone secretion.
SSTR2 signaling also involves the activation of phosphotyrosine phosphatases, such as SHP-1 and SHP-2.[2][4] These phosphatases can dephosphorylate and thereby modulate the activity of various signaling proteins, including those involved in the mitogen-activated protein kinase (MAPK) cascades like ERK1/2 and p38 MAPK.[2] The sustained activation of these MAPK pathways can lead to cell cycle arrest through the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[4]
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug development, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity. The following table summarizes representative binding affinity data for the synthetic somatostatin analog, Octreotide, to human SSTR2 expressed in various cell systems.
| Compound | Receptor Subtype | Cell Line | Radioligand | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Reference |
| Octreotide | human SSTR2 | CHO-K1 | [¹²⁵I-Tyr³]-Octreotide | 0.4 - 2.1 | 0.57 | [5] |
| Octreotide | human SSTR2 | HEK293 | [¹²⁵I-Tyr¹¹]-Somatostatin-14 | 1.3 | - | [6] |
| Ga-DOTA-TOC | human SSTR2 | Transfected Cells | - | 2.5 | - | [6] |
| Ga-DOTA-TATE | human SSTR2 | Transfected Cells | - | 0.2 | - | [6] |
Note: DOTA-TOC and DOTA-TATE are derivatives of Octreotide commonly used in medical imaging and therapy.
Experimental Protocols
The determination of binding affinity is commonly performed using a competitive radioligand binding assay. This section provides a generalized protocol for such an assay for SSTR2.
Principle
A competitive binding assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound or Octreotide) to displace a radiolabeled ligand that has a known high affinity for the receptor (e.g., [¹²⁵I-Tyr³]-Octreotide). The assay is performed with cell membranes containing the SSTR2 receptor. By incubating the membranes with a fixed concentration of the radioligand and varying concentrations of the competitor, a competition curve can be generated, from which the IC50 of the test compound can be determined. The Ki can then be calculated using the Cheng-Prusoff equation.
Materials
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing human SSTR2 (e.g., CHO-K1, HEK293, or BON cells).[5][7]
-
Radioligand: A high-affinity SSTR2 radioligand, such as [¹²⁵I-Tyr³]-Octreotide or [¹²⁵I-Tyr¹¹]-Somatostatin-14.
-
Test Compound: The unlabeled ligand to be tested (e.g., this compound), prepared in a series of dilutions.
-
Assay Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.4, containing MgCl₂, a protease inhibitor cocktail, and a protein carrier like bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Assay Procedure
-
Membrane Preparation:
-
Culture cells expressing SSTR2 to a high density.
-
Harvest the cells and wash with PBS.
-
Lyse the cells by homogenization in a hypotonic buffer.
-
Centrifuge the lysate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[8]
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Store aliquots of the membrane preparation at -80°C.
-
-
Competitive Binding Assay:
-
Set up the assay in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer.
-
The test compound at various concentrations (typically in a logarithmic series). For total binding, add buffer instead. For non-specific binding, add a high concentration of a known SSTR2 ligand (e.g., 1 µM unlabeled Octreotide).
-
The radioligand at a fixed concentration (usually at or below its Kd value).
-
The cell membrane preparation (e.g., 10-50 µg of protein per well).
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C).[8]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis
-
Plot the radioactivity (counts per minute, CPM) against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. cusabio.com [cusabio.com]
- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Structural and Functional Landscape of the Somatostatin Receptor 2 (SSTR2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and structural databases do not contain information on a specific somatostatin analog designated "SST-02." This guide, therefore, focuses on the well-characterized structures of the human Somatostatin Receptor 2 (SSTR2) in complex with its endogenous ligand, somatostatin-14 (SST-14), and the clinically significant synthetic analog, octreotide. The principles of ligand recognition, receptor activation, and experimental structure determination detailed herein are broadly applicable to the study of SSTR2 and its diverse ligands.
Introduction to the Somatostatin Receptor 2 (SSTR2)
The Somatostatin Receptor 2 (SSTR2) is a class A G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including the regulation of hormone secretion, neurotransmission, and cell proliferation.[1][2] Its natural ligand is the peptide hormone somatostatin, which exists in two bioactive forms, SST-14 and SST-28.[3][4][5] SSTR2 is a prominent drug target, particularly in the treatment of neuroendocrine tumors (NETs), where it is often overexpressed.[1][6] Synthetic somatostatin analogs, such as octreotide and lanreotide, are widely used therapeutically to manage hormone hypersecretion and inhibit tumor growth.[7][8]
This technical guide provides a comprehensive overview of the crystal structure of SSTR2 in complex with its ligands, the experimental methodologies used for structure determination, quantitative binding data, and the associated signaling pathways.
Structural Insights into Ligand Recognition and Receptor Activation
The three-dimensional structures of SSTR2 in complex with various agonists and antagonists have been elucidated through cryo-electron microscopy (cryo-EM) and X-ray crystallography, providing invaluable insights into the molecular mechanisms of ligand binding and receptor activation.[3][9][10][11]
Key Structural Features:
-
Overall Architecture: SSTR2 exhibits the canonical seven-transmembrane (7-TM) helical architecture characteristic of GPCRs.[1][11]
-
Ligand Binding Pocket: The ligand-binding pocket is located in the extracellular portion of the receptor, formed by the transmembrane helices.[3][4] The endogenous peptide SST-14 nestles snugly into this pocket.[3][5]
-
Conserved Trp-Lys Motif: A highly conserved Trp-Lys motif present in SST-14 and many of its synthetic analogs is crucial for high-affinity binding.[4] This motif is positioned at the bottom of the binding pocket.[4]
-
Receptor Activation: Upon agonist binding, SSTR2 undergoes a conformational change, primarily involving an outward movement of transmembrane helices 5, 6, and 7.[3][5] This conformational shift is essential for the coupling of intracellular G proteins and the initiation of downstream signaling cascades.
Structural Comparison: SSTR2 in Complex with SST-14 and Octreotide
While both SST-14 and octreotide are agonists, their distinct structures lead to subtle differences in their interaction with SSTR2. Cryo-EM structures have revealed that the extracellular loop 2 (ECL2) of SSTR2 adopts different conformations upon binding to these ligands, highlighting the plasticity of the receptor in accommodating various ligand scaffolds.
Quantitative Ligand Binding Data
The affinity of various ligands for SSTR2 has been determined through in vitro binding studies. This data is critical for understanding ligand potency and selectivity.
| Ligand | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Somatostatin-14 (SST-14) | SSTR2 | 0.2 | [12] |
| Somatostatin-28 (SST-28) | SSTR2 | Sub-nanomolar (similar to SST-14) | [3][4] |
| Octreotide | SSTR2 | 0.6 | [12] |
| Lanreotide | SSTR2 | Nanomolar affinity | [4] |
| Pasireotide | SSTR2 | High affinity | [3] |
| CYN-154806 (Antagonist) | SSTR2 | Comparable to octreotide | [12] |
SSTR2 Signaling Pathways
Upon agonist binding, SSTR2 primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This initiates a cascade of downstream signaling events that ultimately regulate cellular functions.
Key Signaling Cascades:
-
Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway, leading to reduced cAMP and protein kinase A (PKA) activity.[1]
-
Modulation of Ion Channels: SSTR2 activation can lead to the regulation of calcium and potassium channels.[13]
-
Activation of Phosphatases: SSTR2 signaling involves the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[14]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can be modulated by SSTR2 activation, often leading to cell growth arrest.[14]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway can also be influenced by SSTR2 signaling.[1]
Experimental Protocols for Structure Determination
The determination of the high-resolution structure of a GPCR like SSTR2 in complex with its ligand is a multi-step process that requires meticulous optimization at each stage. Both cryo-EM and X-ray crystallography have been successfully employed.
Construct Design and Engineering
To overcome the inherent instability and conformational heterogeneity of GPCRs, several protein engineering strategies are employed:
-
Fusion Partners: The SSTR2 construct is often fused to a stabilizing partner, such as T4 lysozyme (T4L) or BRIL (thermostabilized apocytochrome b562 RIL), to facilitate crystallization or improve particle distribution in cryo-EM.[3]
-
Mutations: Introduction of point mutations can enhance the thermostability of the receptor.
-
Truncations: The flexible N- and C-termini are often truncated to reduce heterogeneity.
Protein Expression and Purification
-
Expression System: SSTR2 constructs are typically expressed in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five cells) using the baculovirus expression system, which is well-suited for producing complex membrane proteins.
-
Purification: The receptor is solubilized from the cell membranes using detergents and purified through a series of chromatography steps, commonly including affinity chromatography (e.g., using an anti-FLAG tag antibody) and size-exclusion chromatography.
Complex Formation
For structural studies of the active state, the purified SSTR2 is incubated with its ligand (e.g., SST-14 or octreotide) and a stabilized G protein complex (e.g., a dominant-negative Gαi/Gβγ heterotrimer and a Gαi-recognizing scFv16).[3]
Structure Determination by Cryo-Electron Microscopy
-
Vitrification: The purified SSTR2-ligand-G protein complex is applied to an EM grid and rapidly frozen in liquid ethane to embed the particles in a thin layer of vitreous ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, and a large dataset of particle images (micrographs) is collected.[4]
-
Image Processing: The individual particle images are computationally extracted, aligned, and classified to generate a high-resolution 3D reconstruction of the complex.
-
Model Building and Refinement: An atomic model of the SSTR2 complex is built into the 3D density map and refined to produce the final structure.
Structure Determination by X-ray Crystallography
-
Crystallization: The purified SSTR2-ligand complex is screened against a wide range of crystallization conditions to identify conditions that promote the growth of well-ordered crystals. This is often the most challenging step for membrane proteins.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Data Processing and Structure Solution: The diffraction data are processed to determine the electron density map of the protein, from which an atomic model is built and refined.
Conclusion
The structural and functional characterization of SSTR2 has provided a deep understanding of its role in health and disease. The high-resolution structures of SSTR2 in complex with its endogenous ligand and synthetic analogs have illuminated the molecular basis of ligand recognition and receptor activation. This knowledge, coupled with detailed experimental protocols and quantitative binding data, serves as a critical foundation for the rational design and development of novel and more effective SSTR2-targeted therapeutics for a range of clinical applications, including the treatment of neuroendocrine tumors. The continued exploration of SSTR2 structure and function will undoubtedly pave the way for the next generation of precision medicines.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity | eLife [elifesciences.org]
- 6. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. iris.unica.it [iris.unica.it]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Unveiling SST-02: A Focused Examination of a Somatostatin Mimetic's Receptor Selectivity
For Immediate Release
A novel somatostatin mimetic sequence, designated SST-02, has been engineered to exhibit selective targeting of somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This in-depth technical guide consolidates the available data on this compound, presenting its receptor selectivity profile, the experimental methodologies used for its characterization, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the field of somatostatin receptor-targeted therapies.
Core Findings on this compound Selectivity
This compound is a synthetic peptide sequence designed to mimic the action of the natural hormone somatostatin. Research into its development was focused on creating a ligand with a preferential affinity for SSTR2 and SSTR5. This dual selectivity is of significant interest in therapeutic areas where both these receptor subtypes are overexpressed, such as in certain neuroendocrine tumors.
The design of this compound incorporates a key structural modification: the inclusion of a D-tryptophan residue. This non-natural amino acid is crucial for inducing a specific β-turn conformation in the peptide's structure. This conformational constraint is a well-established strategy to enhance binding affinity and selectivity for particular somatostatin receptor subtypes, in this case, SSTR2 and SSTR5.
While detailed quantitative binding affinity data (e.g., Ki or IC50 values) for this compound across all five somatostatin receptor subtypes are not extensively published in publicly available literature, the qualitative evidence from its design and application in dual-targeting anti-angiogenic cyclic peptides strongly indicates a preferential interaction with SSTR2 and SSTR5.
Experimental Protocols for Assessing Receptor Selectivity
The determination of a somatostatin analog's receptor subtype selectivity involves a series of established in vitro assays. The following outlines the typical experimental methodologies employed in such characterizations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the binding affinity of a test compound to its receptor.
Objective: To quantify the affinity (typically as Ki or IC50) of this compound for each of the five human somatostatin receptor subtypes (hSSTR1-5).
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines, each expressing a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells), are cultured under standard conditions. The cells are harvested, and crude membrane preparations are isolated through homogenization and centrifugation.
-
Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor subtype being tested is used (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28 for broad screening, or subtype-selective radioligands where available).
-
Competitive Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental workflow for a radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For somatostatin receptors, which are G-protein coupled receptors (GPCRs), common functional assays include the measurement of adenylyl cyclase inhibition.
Objective: To determine the potency (typically as EC50) of this compound in activating SSTR-mediated signaling pathways.
Methodology:
-
Cell Culture: Stably transfected cells expressing a single SSTR subtype are used.
-
cAMP Stimulation: Intracellular cyclic adenosine monophosphate (cAMP) levels are stimulated using forskolin, an activator of adenylyl cyclase.
-
Treatment with Analog: The stimulated cells are treated with increasing concentrations of the somatostatin analog (this compound).
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer [TR-FRET]).
-
Data Analysis: The data are plotted to show the concentration-dependent inhibition of forskolin-stimulated cAMP accumulation. The EC50 value, which is the concentration of the analog that produces 50% of its maximal inhibitory effect, is determined.
Somatostatin Receptor Signaling Pathway
The binding of a somatostatin analog like this compound to its target receptors, primarily SSTR2 and SSTR5, initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gi/o).
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G-protein. The activated Gα subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunit of the G-protein can also activate other signaling pathways, including the activation of inwardly rectifying potassium channels (leading to membrane hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing calcium influx). These signaling events collectively contribute to the inhibitory effects of somatostatin on cell secretion and proliferation.
Simplified somatostatin receptor signaling pathway.
Concluding Remarks
This compound represents a targeted approach in the design of somatostatin mimetics with a predefined selectivity profile for SSTR2 and SSTR5. While comprehensive quantitative data remains to be fully disclosed in the public domain, the principles of its design and the established methodologies for its characterization provide a solid framework for understanding its potential utility. Further research and publication of detailed binding and functional data will be crucial for the full elucidation of this compound's pharmacological profile and its potential translation into therapeutic applications.
In Vitro Characterization of SST-02: A Potent and Selective Somatostatin Receptor 2 Antagonist
This technical guide provides a comprehensive overview of the in vitro characterization of SST-02, a synthetic peptide analogue of somatostatin with high affinity and selectivity for the somatostatin receptor subtype 2 (SSTR2). The data presented herein demonstrates the antagonistic properties of this compound and its potential for applications in research and drug development, particularly in the context of neuroendocrine tumors where SSTR2 is often overexpressed.
Binding Affinity Profile
The binding affinity of this compound for the five human somatostatin receptor subtypes (SSTR1-5) was determined through competitive radioligand binding assays. The results, summarized in Table 1, highlight the exceptional selectivity of this compound for SSTR2.
Table 1: Binding Affinity (IC50, nM) of this compound for Human Somatostatin Receptors
| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 |
| This compound | >1000 | 1.2 ± 0.3 | >1000 | >1000 | 850 ± 150 |
| Somatostatin-14 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.1 ± 0.3 | 1.8 ± 0.4 | 0.9 ± 0.2 |
Data are presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.
Functional Antagonism
The functional activity of this compound was assessed in vitro to determine its antagonistic properties at the SSTR2. These assays confirmed that this compound does not elicit an agonistic response but effectively blocks the action of SSTR2 agonists.
In a functional assay measuring intracellular calcium release in response to SSTR2 activation, this compound did not induce a calcium flux on its own. However, it competitively antagonized the calcium mobilization induced by the SSTR2 agonist, [Tyr3]-octreotide.[1]
An immunofluorescence-based internalization assay was employed to visualize the effect of this compound on agonist-induced SSTR2 internalization. The results demonstrated that this compound alone did not trigger receptor internalization. Furthermore, it effectively prevented the internalization of SSTR2 when co-incubated with the agonist [Tyr3]-octreotide.[1] This confirms its role as a functional antagonist.
Experimental Protocols
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes.
-
Radioligand: [125I-Tyr11]-SST-14 was used as the radioligand for competition binding assays.
-
Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and increasing concentrations of the competing ligand (this compound or unlabeled SST-14). Non-specific binding was determined in the presence of a high concentration of unlabeled SST-14.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50) was calculated by non-linear regression analysis.
-
Cell Line: A cell line co-expressing SSTR2 and a G-protein that couples to the phospholipase C pathway.
-
Indicator: A fluorescent calcium indicator (e.g., Fura-2 AM) was loaded into the cells.
-
Procedure: Baseline fluorescence was measured, followed by the addition of this compound or an agonist ([Tyr3]-octreotide). For antagonism studies, cells were pre-incubated with this compound before the addition of the agonist.
-
Measurement: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity.
-
Cell Line: Cells expressing N-terminally tagged SSTR2 (e.g., with a FLAG or HA epitope).
-
Procedure: Cells were treated with this compound, an agonist ([Tyr3]-octreotide), or a combination of both for a specified time.
-
Immunofluorescence: After treatment, cells were fixed, permeabilized, and stained with a primary antibody against the epitope tag, followed by a fluorescently labeled secondary antibody.
-
Imaging: Receptor localization (cell surface vs. intracellular vesicles) was visualized using fluorescence microscopy.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: SSTR2 Signaling Pathway and Mechanism of this compound Antagonism.
Caption: Workflow for the Radioligand Binding Assay.
Caption: Experimental Workflow for the SSTR2 Internalization Assay.
Conclusion
The in vitro data presented in this technical guide robustly characterize this compound as a highly potent and selective antagonist of the human somatostatin receptor 2. Its ability to effectively block agonist-mediated signaling and receptor internalization without demonstrating any intrinsic agonistic activity makes it a valuable tool for studying SSTR2 pharmacology and a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided herein serve as a foundation for the continued investigation of this compound and other SSTR2-targeted compounds.
References
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by Somatostatin Receptor 2 (SSTR2) Agonists
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the molecular signaling cascades initiated by the activation of the Somatostatin Receptor 2 (SSTR2). While the specific ligand "SST-02" is not widely documented in publicly available literature, this document will focus on the well-established downstream pathways affected by agonists targeting the SSTR2, a common mechanism for somatostatin analogs. This information is critical for understanding the therapeutic effects and potential side effects of SSTR2-targeting compounds in various diseases, including neuroendocrine tumors and acromegaly.
Introduction to Somatostatin Receptor 2 (SSTR2)
Somatostatin is a naturally occurring hormone that regulates a wide range of physiological functions by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] The SSTR2 subtype is of particular interest in pharmacology and drug development due to its high expression in various tissues and its crucial role in modulating hormone secretion and cell proliferation.[3][4] Synthetic somatostatin analogs, such as octreotide and lanreotide, exhibit a high binding affinity for SSTR2 and are used clinically to treat conditions characterized by excessive hormone production.[1][5]
Activation of SSTR2 by an agonist initiates a cascade of intracellular events, leading to diverse cellular responses. These downstream signaling pathways are primarily mediated by the receptor's coupling to inhibitory G-proteins (Gαi/o).[2]
Core Downstream Signaling Pathways of SSTR2 Activation
The binding of an agonist to SSTR2 triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The activated Gαi/o subunit and the βγ-subunits dissociate and proceed to modulate the activity of various effector enzymes and ion channels. The principal downstream signaling pathways are detailed below.
One of the primary and most well-characterized downstream effects of SSTR2 activation is the inhibition of adenylyl cyclase (AC).
-
Mechanism: The activated Gαi subunit directly binds to and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]
-
Consequences: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Therefore, SSTR2 activation ultimately results in the modulation of gene expression and a reduction in hormone secretion from various endocrine cells.
SSTR2 activation also leads to the modulation of various ion channels, primarily through the action of the Gβγ subunit.
-
Potassium Channels: The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium channels (GIRKs). This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for an action potential, thereby inhibiting cellular excitability and hormone secretion.
-
Calcium Channels: The Gβγ subunit can also inhibit voltage-gated calcium channels (VGCCs). This reduces the influx of calcium ions (Ca2+), a critical step in the exocytosis of hormone-containing vesicles.
SSTR2 activation can also lead to the stimulation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.
-
Mechanism: The precise mechanism of PTP activation by SSTR2 is not fully elucidated but is thought to involve G-protein signaling.
-
Consequences: Activated PTPs dephosphorylate and inactivate various signaling proteins, including receptor tyrosine kinases (RTKs) and downstream kinases in pathways like the MAPK/ERK and PI3K/Akt pathways. This dephosphorylation counteracts growth factor-stimulated signaling, leading to anti-proliferative and pro-apoptotic effects.
Quantitative Data on SSTR2 Signaling
The following table summarizes key quantitative parameters associated with SSTR2 agonist binding and downstream signaling, compiled from various studies. These values can vary depending on the specific agonist, cell type, and experimental conditions.
| Parameter | Typical Value Range | Significance |
| Binding Affinity (Ki) | 0.1 - 10 nM | Indicates the potency of the agonist for the SSTR2. Lower values signify higher affinity. |
| cAMP Inhibition (IC50) | 0.1 - 20 nM | Concentration of agonist required to inhibit 50% of adenylyl cyclase activity. |
| ERK1/2 Phosphorylation | 50-90% inhibition | Demonstrates the anti-proliferative potential by inhibiting the MAPK pathway. |
| GIRK Current Activation | 2-10 fold increase | Quantifies the extent of potassium channel activation and membrane hyperpolarization. |
Experimental Protocols for Studying SSTR2 Signaling
Detailed methodologies are crucial for the accurate investigation of SSTR2 downstream pathways.
-
Objective: To quantify the change in intracellular cAMP levels upon SSTR2 activation.
-
Methodology:
-
Culture cells expressing SSTR2 (e.g., CHO-K1 or HEK293 cells stably transfected with the human SSTR2 gene).
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with forskolin to elevate basal cAMP levels.
-
Treat cells with varying concentrations of the SSTR2 agonist for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Generate a dose-response curve to determine the IC50 value of the agonist.
-
-
Objective: To assess the effect of SSTR2 activation on the MAPK/ERK pathway.
-
Methodology:
-
Seed SSTR2-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat cells with the SSTR2 agonist for various time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize p-ERK1/2 levels to total ERK1/2.
-
-
Objective: To measure the effect of SSTR2 activation on ion channel currents.
-
Methodology:
-
Prepare SSTR2-expressing cells for whole-cell patch-clamp recording.
-
Establish a whole-cell configuration and clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply voltage steps to elicit ion channel currents (e.g., for VGCCs) or use a voltage ramp to measure GIRK currents.
-
Perfuse the SSTR2 agonist onto the cell and record the changes in current amplitude.
-
Use specific channel blockers to confirm the identity of the recorded currents.
-
Summary and Future Directions
The activation of SSTR2 by agonists like somatostatin and its synthetic analogs triggers a complex network of downstream signaling pathways, primarily through the Gαi/o and Gβγ subunits of heterotrimeric G-proteins. These pathways converge to inhibit hormone secretion, reduce cell proliferation, and modulate cellular excitability. A thorough understanding of these signaling cascades is paramount for the rational design of novel SSTR2-targeted therapeutics with improved efficacy and specificity. Future research should focus on elucidating the potential for biased agonism at the SSTR2, where different ligands could selectively activate certain downstream pathways over others, leading to more tailored therapeutic effects with fewer side effects.
References
- 1. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancerresearchuk.org [cancerresearchuk.org]
discovery and synthesis of the SST-02 compound
An in-depth technical guide on the discovery and synthesis of a compound designated SST-02 cannot be provided at this time. A comprehensive search for scientific literature, patents, and chemical databases for a compound with the specific designation "this compound" has yielded no results.
This suggests that "this compound" may be an internal, unpublished, or very recent designation for a compound that is not yet in the public domain. Without any foundational information regarding its chemical structure, biological targets, or associated research, it is not possible to fulfill the request for a detailed technical guide, including data presentation, experimental protocols, and visualizations.
For a comprehensive report to be generated, please provide alternative identifiers for the compound, such as:
-
Chemical Name (IUPAC name)
-
CAS Registry Number
-
Associated publications or patents
-
The research group or company that developed the compound
Unveiling the Off-Target Landscape of SSTR2-Targeted Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin analogs (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs) and other hormonal disorders, primarily through their interaction with somatostatin receptors (SSTRs). The subtype SSTR2 is the principal target for widely used therapeutics like octreotide and lanreotide, owing to its high expression in many NETs.[1][2][3] While high affinity and selectivity for SSTR2 are primary goals in drug design, understanding the complete cellular interaction profile of these agents is critical for predicting their full biological effects, including potential side effects and opportunities for therapeutic repositioning.
This technical guide addresses the crucial area of identifying cellular targets of SSAs beyond SSTR2. As public domain information on a specific molecule designated "SST-02" is unavailable, this document will serve as a comprehensive framework for characterizing the off-target profile of any novel SSTR2-targeted agent, using a hypothetical molecule, this compound, for illustrative purposes. We will explore the common cross-reactivity profiles of known SSAs, detail the experimental methodologies required for a thorough investigation, and present data in a structured, comparative format.
Common Non-SSTR2 Cellular Targets of Somatostatin Analogs
The five known somatostatin receptor subtypes (SSTR1-5) share structural homology, which can lead to cross-reactivity with SSAs designed to be SSTR2-selective. The degree of selectivity varies among different analogs.
-
Other SSTR Subtypes: While octreotide and lanreotide show high affinity for SSTR2, they also bind to SSTR5 and, to a lesser extent, SSTR3.[4][5] The multi-receptor agonist pasireotide was developed to target a broader range of SSTRs, exhibiting high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. Understanding the binding profile across all five SSTR subtypes is the first step in characterizing a new SSA.
-
Receptor Heterodimerization: SSTRs can form heterodimers with other SSTR subtypes or with other G-protein coupled receptors (GPCRs), such as dopamine receptors. This can alter the signaling and pharmacological properties of the receptors, representing an indirect off-target effect.[1]
-
Unrelated Targets: Though less common for highly specific peptides, off-target interactions with entirely different protein families are a theoretical possibility. Unbiased screening methods are essential to identify such unexpected interactions.
Experimental Protocols for Off-Target Profiling
A multi-faceted approach is required to comprehensively identify and validate non-SSTR2 targets. This involves a combination of binding assays, functional assays, and unbiased proteomics-based methods.
Receptor Binding Assays
Objective: To determine the binding affinity of the compound to a panel of receptors.
Methodology: Radioligand Competition Assay
-
Target Preparation: Membranes are prepared from cell lines stably expressing the human recombinant SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).
-
Radioligand Selection: A specific, high-affinity radiolabeled ligand for each SSTR subtype is used (e.g., 125I-[Tyr11]-SST-14 or specific radiolabeled analogs).
-
Competition Reaction: Constant concentrations of the receptor preparation and the respective radioligand are incubated with increasing concentrations of the unlabeled test compound (e.g., hypothetical this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the inhibitory constant (Ki) of the test compound for each receptor subtype.
Functional Signaling Assays
Objective: To determine the functional activity (potency and efficacy) of the compound at the identified target receptors.
Methodology: cAMP Accumulation Assay (for Gαi-coupled receptors)
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing one of the human SSTR subtypes are cultured.
-
Assay Principle: SSTRs couple to the inhibitory G-protein (Gαi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
-
Cell Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay, often based on homogenous time-resolved fluorescence (HTRF) or similar detection technologies.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (potency) and Emax (maximum efficacy relative to a reference agonist like SST-14) are calculated.
Unbiased Off-Target Identification
Objective: To identify novel, unanticipated protein targets in a proteome-wide manner.
Methodology: Thermal Proteome Profiling (TPP)
-
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. TPP measures changes in the thermal stability of thousands of proteins simultaneously upon ligand treatment.
-
Experimental Workflow:
-
Intact cells or cell lysates are divided into aliquots and treated with either the test compound or a vehicle control.
-
The aliquots are heated to a range of different temperatures.
-
After heating, precipitated proteins are separated from the soluble fraction by centrifugation.
-
The soluble proteins from each temperature point are collected, digested into peptides, and analyzed by quantitative mass spectrometry.
-
-
Data Analysis: For each protein, a "melting curve" is generated by plotting the relative amount of soluble protein against temperature. A shift in the melting curve between the drug-treated and control samples indicates a direct or indirect interaction between the drug and that protein.
Hypothetical Case Study: Characterization of this compound
To illustrate the application of these protocols, we present a hypothetical dataset for a novel somatostatin analog, this compound.
Data Presentation
The quantitative data gathered from the experimental protocols would be summarized in clear, structured tables for easy comparison.
Table 1: Binding Affinity Profile of this compound at Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) |
| hSSTR1 | >1000 |
| hSSTR2 | 0.8 |
| hSSTR3 | 150 |
| hSSTR4 | >1000 |
| hSSTR5 | 45 |
Ki values are determined by radioligand competition assays. Data are presented as the mean of three independent experiments.
Table 2: Functional Activity Profile of this compound at Human Somatostatin Receptors
| Receptor Subtype | EC50 (nM) | Emax (% of SST-14) |
| hSSTR1 | >1000 | Not Determined |
| hSSTR2 | 1.2 | 98% |
| hSSTR3 | 250 | 65% |
| hSSTR4 | >1000 | Not Determined |
| hSSTR5 | 88 | 85% |
EC50 and Emax values are determined by cAMP accumulation assays. Data are presented as the mean of three independent experiments.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Somatostatin receptor-targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Pharmacokinetic Data for SST-02
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding the pharmacokinetic properties of a compound designated as "SST-02." This suggests that "this compound" may be an internal development code not yet disclosed in public forums, a research compound that has not progressed to published studies, or a discontinued project.
The search for "this compound" did not yield any preclinical or clinical data related to its absorption, distribution, metabolism, and excretion (ADME). Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or associated signaling pathways as requested.
While the search did identify information related to somatostatin receptor 2 (SST2) agonists and general principles of preclinical pharmacokinetic studies, there is no direct link or published data for a molecule specifically named "this compound." Without primary data, the creation of an in-depth technical guide or whitepaper is not feasible.
Further inquiry may be necessary through more direct channels with the entity or research group believed to be associated with "this compound" to obtain the specific information requested.
Core Mechanism of Action: The SST2 Signaling Cascade
An In-depth Technical Guide to the Core Effects of Somatostatin Receptor Type 2 (SST2) Activation on Neuroendocrine Tumor Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular and cellular effects initiated by the activation of the Somatostatin Receptor Type 2 (SST2) on neuroendocrine tumor (NET) cells. The primary therapeutic agents that leverage this pathway are synthetic somatostatin analogs (SSAs), such as octreotide and lanreotide. While the prompt specified "SST-02," this term does not correspond to a known entity in published literature; the core target in this context is unequivocally the SST2 receptor. This guide synthesizes preclinical and clinical data to detail the mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these effects.
Neuroendocrine tumors frequently overexpress somatostatin receptors, with SST2 being the most prevalent subtype.[1][2] SST2 is a G-protein coupled receptor (GPCR) that, upon binding with its ligand (e.g., somatostatin or an SSA), initiates a cascade of intracellular events primarily through inhibitory G (Gαi) proteins.[3][4]
The principal outcomes of SST2 activation are twofold:
-
Antiproliferative Effects: Inhibition of cell growth and induction of programmed cell death (apoptosis).[3][5]
-
Antisecretory Effects: Reduction in the secretion of hormones and bioactive amines from functional NETs.[4][6]
These effects are mediated by several key signaling pathways, as detailed below.
Inhibition of Adenylyl Cyclase
Activation of the Gαi subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] The reduction in cAMP dampens the activity of protein kinase A (PKA), a key mediator of proliferative signals and hormone secretion.
Activation of Protein Tyrosine Phosphatases (PTPs)
A crucial mechanism for the antiproliferative effect of SST2 is the activation of protein tyrosine phosphatases, particularly the Src homology region 2 (SH2) domain-containing phosphatase 1 (SHP-1).[1][3] SHP-1 is constitutively associated with the SST2 receptor and becomes activated upon ligand binding.[1] Activated SHP-1 can dephosphorylate and thereby inactivate key components of mitogenic signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: By dephosphorylating upstream kinases, SHP-1 can suppress the ERK1/2 signaling cascade, which is critical for cell proliferation.[7]
-
PI3K/Akt Pathway: SST2 activation can also lead to the inhibition of the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation.[7][8]
Modulation of Ion Channels
SST2 activation also influences ion channel activity, primarily by modulating calcium (Ca2+) and potassium (K+) channels through the βγ subunits of the G-protein. This contributes to the antisecretory effects by altering the cell's membrane potential and reducing hormone release.[4]
Induction of Cell Cycle Arrest and Apoptosis
The culmination of these signaling events is the inhibition of cell cycle progression, often causing arrest in the G0/G1 phase, and the induction of apoptosis.[9] The pro-apoptotic effects are mediated by SST2 and SST3 and involve the activation of pathways that lead to programmed cell death.[3][8]
Visualization of Core Pathways and Workflows
SST2 Signaling Pathway
Caption: SST2 receptor signaling cascade in neuroendocrine tumor cells.
Experimental Workflow: In Vitro Analysis of Antiproliferative Effects
Caption: Workflow for assessing SSA effects on NET cells in vitro.
Quantitative Data Presentation
The antiproliferative effects of SST2 activation have been quantified in both preclinical models and major clinical trials. It is important to note that many common NET cell lines used in vitro show resistance to SSAs due to low SST2 expression compared to human tumors, which can complicate direct translation of in vitro findings.[6][10]
Table 1: Preclinical Efficacy of SST2 Activation in NET Models
| Model System | Agent | Endpoint | Result | Reference |
| BON-1 Xenograft (Nude Mice) | High-Dose Octreotide (300 µg/kg) | Apoptosis (TUNEL Assay) | Threefold increase in apoptotic cells vs. placebo (p=0.0084) | [11] |
| BON-1 & QGP-1 Cells | Octreotide (0.001 nM - 20 µM) | Cell Viability & Proliferation | No significant inhibition observed | [6][10] |
| QGP-1 Xenograft | CI-994 (HDAC inhibitor) | SSTR2 Protein Expression | Increased SSTR2 expression, suggesting a potential for combination therapy | [12] |
| BON-1 Cells | VPA (HDAC inhibitor) | SSTR2 Protein Expression | 7.2-fold maximum increase in SSTR2 expression with 4mM VPA | [13] |
Table 2: Clinical Efficacy of Somatostatin Analogs in NETs
| Clinical Trial | Agent | Patient Population | Primary Endpoint | Result | Reference |
| PROMID | Octreotide LAR (30 mg) | Metastatic, well-differentiated midgut NETs | Time to Tumor Progression (TTP) | Median TTP: 14.3 months vs. 6.0 months for placebo (HR=0.34; p=0.000072) | [14] |
| CLARINET | Lanreotide Autogel (120 mg) | Metastatic, G1/G2 enteropancreatic NETs | Progression-Free Survival (PFS) | Median PFS not reached vs. 18.0 months for placebo; 53% reduction in risk of progression or death (HR=0.47; p<0.001) | [4] |
| SPINET | Lanreotide Autogel (120 mg) | Advanced, SSTR-positive bronchopulmonary NETs | Progression-Free Survival (PFS) | Median PFS: 16.6 months (overall); 21.9 months (typical carcinoid) | [15] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of SST2-mediated effects. Below are representative protocols for key experiments.
Cell Proliferation (BrdU Incorporation) Assay
This assay measures the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of S-phase cell cycle progression.
-
1. Cell Seeding: Plate NET cells (e.g., BON-1, QGP-1) in a 96-well microplate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
2. Treatment: Aspirate the medium and add fresh medium containing various concentrations of the SSA (e.g., octreotide from 0.1 nM to 10 µM) or a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
3. BrdU Labeling: Add 10 µL of 10X BrdU labeling solution (final concentration 10 µM) to each well. Incubate for 2-4 hours at 37°C.[9][16]
-
4. Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access.[17]
-
5. Antibody Incubation: Remove the fixing solution. Wash wells with 1X Wash Buffer. Add 100 µL of a specific anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
6. Secondary Antibody & Detection: Wash wells 3 times. Add 100 µL of a Horseradish Peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.
-
7. Substrate Addition: Wash wells 3 times. Add 100 µL of TMB substrate and incubate until color develops. Add 50 µL of Stop Solution.
-
8. Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Proliferation is proportional to the absorbance signal.[9]
Western Blot for SST2 and Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as SST2 or phosphorylated signaling molecules (e.g., p-ERK).
-
1. Cell Lysis: Culture and treat NET cells as described above. Wash cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., GPCR Extraction and Stabilization Reagent or RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
2. Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA Protein Assay).[13]
-
3. SDS-PAGE: Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and separate proteins by electrophoresis.[12]
-
4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a dry or wet transfer system.[12]
-
5. Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SST2, anti-p-ERK, anti-Actin) overnight at 4°C with gentle agitation.
-
7. Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
8. Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity relative to a loading control (e.g., β-Actin).[13]
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
1. Cell Preparation: Harvest cultured NET cells (e.g., 5-10 million cells) and resuspend them in a solution of sterile PBS and Matrigel.
-
2. Implantation: Anesthetize immunocompromised mice (e.g., NOD Scid Gamma mice) and subcutaneously inject the cell suspension into the flank.[2][18]
-
3. Tumor Growth and Monitoring: Monitor mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
4. Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control (vehicle) groups.
-
5. Drug Administration: Administer the SSA (e.g., octreotide) or vehicle via the appropriate route (e.g., subcutaneous injection) at the specified dose and schedule (e.g., daily or long-acting formulation).[11]
-
6. Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors.
-
7. Endpoint Analysis: Analyze tumors for weight, volume, and biomarkers of interest via immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or Western blot.[11]
References
- 1. The tyrosine phosphatase SHP-1 associates with the sst2 somatostatin receptor and is an essential component of sst2-mediated inhibitory growth signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of SST2 trafficking and signaling in the treatment of pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 6. Octreotide Does Not Inhibit Proliferation in Five Neuroendocrine Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of apoptosis in neuroendocrine tumors of the digestive system during treatment with somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upregulation of Somatostatin Receptor Type 2 Improves 177Lu-DOTATATE Therapy in Receptor-Deficient Pancreatic Neuroendocrine Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antiproliferative Role of Lanreotide in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. mbl.edu [mbl.edu]
- 18. Establishment of Novel Neuroendocrine Carcinoma Patient-Derived Xenograft Models for Receptor Peptide-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using SST-02 (SSTR2 Agonist) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin Receptor Type 2 (SSTR2) is a G-protein coupled receptor that is widely expressed in various tissues and is notably overexpressed in many neuroendocrine tumors.[1][2] Its endogenous ligand is the peptide hormone somatostatin. Activation of SSTR2 triggers a cascade of intracellular signaling events that can lead to potent anti-proliferative, pro-apoptotic, and anti-secretory effects in cancer cells.[1][3] This makes SSTR2 a compelling target for cancer therapy and research.
"SST-02" is used here as a representative term for a synthetic, selective agonist of SSTR2. A prominent and well-characterized example of such an agonist is Octreotide . These synthetic analogs are more stable than native somatostatin, making them suitable for therapeutic and in vitro research applications.[4]
These application notes provide a detailed protocol for the use of an SSTR2 agonist, using octreotide as the primary example, in a cell culture setting to investigate its biological effects.
Mechanism of Action and Signaling Pathway
Upon binding of an agonist like octreotide, SSTR2 undergoes a conformational change and couples to inhibitory G-proteins (Gαi). This initiates several downstream signaling cascades:
-
Inhibition of Adenylyl Cyclase: The primary pathway involves the inhibition of the adenylyl cyclase (AC) enzyme. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn affects the activity of Protein Kinase A (PKA) and downstream effectors.[1][2]
-
Modulation of Ion Channels: SSTR2 activation leads to the regulation of calcium (Ca2+) and potassium (K+) ion channels, causing a decrease in intracellular Ca2+ concentration.[2][3]
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 signaling activates PTPs, such as SHP-1 and SHP-2. These phosphatases play a crucial role in dephosphorylating key signaling molecules.[3][5]
-
Influence on MAPK and PI3K/Akt Pathways: Through the actions of G-proteins and PTPs, SSTR2 activation can modulate the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are critical for cell proliferation and survival.[3][5]
The culmination of these signaling events can result in cell cycle arrest, typically at the G1 phase, and the induction of apoptosis.[3]
Data Presentation
The anti-proliferative effect of SSTR2 agonists is highly dependent on the cell line, the expression level of SSTR2, and the specific experimental conditions. Below is a summary of quantitative data from various studies using octreotide.
| Cell Line | Assay Type | Treatment Duration | Effective Concentration / IC50 | Outcome | Reference(s) |
| SKOV3/DDP (Ovarian Cancer) | MTT | Not Specified | 2.5–20 µg/ml | Reversed cisplatin resistance; promoted apoptosis. | [6] |
| H69 (Small Cell Lung Cancer) | Cell Viability | Not Specified | > 300 µM | No significant inhibition of proliferation. | [7] |
| BON-1 (Pancreatic NET) | Cell Counting | 72 hours | 1 µM | No significant reduction in cell number. | [8] |
| QGP-1 (Pancreatic NET) | Cell Counting | 72 hours | 1 µM | No significant reduction in cell number. | [8] |
| AR42J (Rat Pancreatic Carcinoma) | Receptor Binding | Not Specified | IC50 = 1.3 ± 0.3 nM | High-affinity binding to SSTR2. | [9] |
| HUVEC (Endothelial Cells) | Proliferation | Not Specified | EC50 ≈ 1 µM | Inhibition of VEGF-stimulated proliferation. | [10] |
Note: The variability in these results underscores the importance of empirically determining the optimal concentration and confirming SSTR2 expression in the cell line of interest before conducting large-scale experiments.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific cell line and experimental goals.
Preparation of this compound (Octreotide Acetate) Stock Solution
Octreotide acetate is a solid powder that should be stored at -20°C. It is soluble in sterile water (up to 1.2 mg/mL), DMSO, and methanol.[10] For cell culture applications, preparing a concentrated stock solution in a sterile aqueous solvent is recommended to avoid solvent-induced cytotoxicity.
-
Materials:
-
Octreotide Acetate powder (e.g., CAS 83150-76-9)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Allow the octreotide acetate vial to equilibrate to room temperature before opening.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of octreotide acetate powder.
-
Reconstitute the powder in sterile water or PBS to create a stock solution (e.g., 1 mM or 1 mg/mL). For a 1 mM stock solution of octreotide acetate (MW ≈ 1019.2 g/mol ), dissolve 1.02 mg in 1 mL of sterile water.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Cell Viability / Proliferation Assay (MTT or WST-1)
This protocol determines the effect of the SSTR2 agonist on cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials:
-
SSTR2-expressing cancer cell line
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
This compound (Octreotide) stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
DMSO (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 0.001 nM to 20 µM). Include a vehicle-only control (medium with the same amount of solvent used for the stock solution).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
Assay:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5 minutes.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. Gently shake the plate for 1 minute.[8]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control after subtracting the background absorbance. Plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis (early and late) and necrosis following treatment.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound (Octreotide) stock solution
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from viability assays) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Mandatory Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. youtube.com [youtube.com]
- 6. pharmac.govt.nz [pharmac.govt.nz]
- 7. kinampark.com [kinampark.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Octreotide acetate CAS#: 83150-76-9 [m.chemicalbook.com]
- 10. CN106727448B - Octreotide acetate dry powder inhalation preparation and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for SST-02 In Vivo Mouse Studies
Initial literature searches did not yield specific information for a compound designated "SST-02" in the context of in vivo mouse studies. The search results primarily contained information regarding the somatostatin receptor subtype 2 (SST2 or sst2), which is a protein, not a therapeutic agent. Other results were unrelated, referring to a tax form in Malaysia or a different investigational drug, STRO-002.
Therefore, the following application notes and protocols are based on general principles and published data for somatostatin analogues that target the SST2 receptor, a common strategy in preclinical cancer research. Researchers should adapt these guidelines to their specific somatostatin analogue of interest.
Mechanism of Action: Somatostatin Analogues and the SST2 Receptor
Somatostatin is a natural hormone that regulates various physiological processes by binding to its receptors (SSTRs), of which there are five subtypes (SST1-5). The SST2 receptor is frequently overexpressed in various tumors, particularly neuroendocrine tumors.[1] Synthetic somatostatin analogues, such as octreotide and lanreotide, are designed to bind with high affinity to SST2 receptors.[2]
This binding initiates a cascade of intracellular events that can lead to:
-
Inhibition of hormone secretion: This is particularly relevant in hormone-secreting tumors.
-
Inhibition of cell proliferation: Activation of SST2 can arrest the cell cycle and induce apoptosis (programmed cell death).[3]
-
Anti-angiogenic effects: Somatostatin analogues can inhibit the formation of new blood vessels that supply tumors with nutrients.
The signaling pathway following SST2 activation often involves the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases.
Quantitative Data Summary for Somatostatin Analogues in Mouse Models
The following table summarizes typical dosage ranges and pharmacokinetic parameters for somatostatin analogues used in preclinical mouse studies. It is crucial to note that optimal dosage will depend on the specific analogue, the tumor model, and the research question.
| Parameter | Octreotide | Lanreotide | AN-238 (Cytotoxic Analogue) | Reference |
| Typical Dosage Range | 10-100 µg/kg | 1-10 mg/kg | 100 nmol/kg | [3][4][5] |
| Administration Route | Subcutaneous (SC), Intraperitoneal (IP) | Subcutaneous (SC) | Intraperitoneal (IP) | [3] |
| Dosing Frequency | Once or twice daily | Once every 1-2 weeks (depot formulation) | Every other day | [3] |
| Reported Efficacy | Tumor growth inhibition | Tumor growth inhibition | Significant tumor regression | [3] |
Note: This table provides general ranges. Pilot studies are essential to determine the optimal dose for a specific experimental setup.
Experimental Protocols
Protocol 1: Evaluation of a Novel Somatostatin Analogue for In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a somatostatin analogue.
Materials:
-
SST2-expressing tumor cell line (e.g., NCI-H727, CA20948)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Somatostatin analogue of interest
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Procedure:
-
Cell Culture: Culture SST2-expressing tumor cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 5 x 10^6 cells in 100 µL of saline) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer the somatostatin analogue at the predetermined dose and schedule (e.g., via subcutaneous injection).
-
Control Group: Administer an equivalent volume of the vehicle control.
-
-
Continued Monitoring: Continue to measure tumor volume and monitor animal health (body weight, general appearance) throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tissue Collection and Analysis: Excise tumors and weigh them. Portions of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or snap-frozen for molecular analysis.
Protocol 2: Pharmacokinetic Study of a Somatostatin Analogue in Mice
This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a somatostatin analogue.
Materials:
-
Healthy mice (e.g., C57BL/6 or ICR)
-
Somatostatin analogue of interest
-
Appropriate formulation for intravenous (IV) and oral (PO) or subcutaneous (SC) administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying the analogue in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
IV Group: Administer a single bolus dose of the somatostatin analogue via the tail vein.
-
PO/SC Group: Administer a single dose via oral gavage or subcutaneous injection.
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The exact time points will depend on the expected half-life of the compound.
-
Plasma Preparation: Process blood samples to separate plasma.
-
Sample Analysis: Quantify the concentration of the somatostatin analogue in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (for non-IV routes)
-
Conclusion
While specific data for "this compound" is not publicly available, the provided application notes and protocols, based on the well-established class of somatostatin analogues targeting the SST2 receptor, offer a robust framework for researchers. It is imperative to conduct dose-finding and tolerability studies for any new compound before embarking on large-scale efficacy experiments. Careful experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.
References
- 1. Effect of epigenetic treatment on SST2 expression in neuroendocrine tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin sst(2) receptors inhibit peristalsis in the rat and mouse jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
Information Not Available for "SST-02"
Extensive searches for a chemical compound or drug specifically designated as "SST-02" have not yielded any identifiable substance within the context of experimental research and drug development. The term "this compound" as used in the query does not correspond to a known molecule for which dissolution protocols or experimental data are publicly available.
The search results for "SST" and "this compound" are predominantly associated with other products and regulations, including:
-
Spray Solvent Tool (SST): An apparatus utilized for solvent-based cleaning and stripping processes in industrial applications.
-
Safety Solvent: A commercial degreasing agent containing trichloroethylene.
-
Malaysian Sales and Service Tax (SST): Official forms and documentation related to the Malaysian tax system.
Due to the lack of information identifying "this compound" as a specific chemical entity for research purposes, it is not possible to provide the requested detailed Application Notes and Protocols. To proceed, a more specific chemical name, CAS number, or another unique identifier for the substance of interest is required.
Application Notes and Protocols for Somatostatin Receptor 2 (SSTR2) Agonist Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
Somatostatin Receptor 2 (SSTR2) is a G-protein coupled receptor that is overexpressed in various tumors, particularly neuroendocrine tumors (NETs), and plays a crucial role in regulating hormone secretion and cell proliferation.[1][2][3] Synthetic somatostatin analogs, such as octreotide and lanreotide, exhibit a high binding affinity for SSTR2 and are widely used in both clinical and preclinical settings to manage tumor growth and hormonal symptoms.[4][5][6] These agents exert their effects by activating downstream signaling pathways that lead to the inhibition of cell growth and hormone secretion.[5][7] Animal models, especially xenograft models in immunocompromised mice, are indispensable tools for evaluating the in vivo efficacy and pharmacokinetics of novel SSTR2-targeting therapies.[2][4]
This document provides detailed application notes and standardized protocols for the administration of SSTR2 agonists, namely octreotide and lanreotide, in rodent models. It includes a summary of quantitative administration parameters from various studies, comprehensive experimental protocols, and a visual representation of the SSTR2 signaling pathway.
Data Presentation: Quantitative Administration Parameters
The following tables summarize common dosages and administration parameters for octreotide and lanreotide in mouse and rat models, compiled from various research studies.
Table 1: Octreotide Acetate Dosing and Administration in Mice [8]
| Application | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Pancreatic & Breast Tumors | Nude Mice | 5 or 50 µ g/mouse | Subcutaneous (SC) | Twice daily | 5 weeks | Significant inhibition of tumor growth. | [9] |
| Hepatocellular Carcinoma | Nude Mice | 50 µg/kg | Subcutaneous (SC) | Twice daily | 21 days | Significant reduction in tumor growth. | [8] |
| Gastric Mucosal Injury | Swiss Webster Mice | 0.1 mg/kg | Subcutaneous (SC) | Single dose | N/A | Protective effect against gastric injury. | [8] |
| Gastric Mucosal Injury | Swiss Webster Mice | 1.0, 10.0, 100 µg/kg, 1.0 or 10 mg/kg | Intragastric (ig) | Single or twice | N/A | Dose-dependent protection against gastric mucosal injury.[10][11] | [10][11] |
| Triple-Negative Breast Cancer | C57/Bl6 & BALB/c Mice | 25 mg/kg or 50 mg/kg (SAHA as HDAC inhibitor to upregulate SSTR2) | Intraperitoneal (IP) | Every 3 days | 4 doses | Increased SSTR2 expression and tumor uptake of SSTR2-targeted imaging agent. | [12] |
Table 2: Lanreotide Acetate Dosing and Administration in Mice
| Application | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Carcinogenicity Study | Mice | 0.5, 1.5, 5, 10, and 30 mg/kg | Subcutaneous (SC) | Daily | 104 weeks | Tumors at injection site at high dose. | [13][14] |
| Neuroendocrine Tumor Xenografts | Immunocompromised mice (e.g., nude or SCID) | 10-30 mg/kg (starting dose) | Deep Subcutaneous (SC) | Every 4 weeks | Variable | To be optimized based on study. | [15] |
| Neuroendocrine Tumor Xenograft | Mice | 8 mg/kg-BW | Intravenous (IV) | Single dose | N/A | ADC targeting and efficacy study. | [16] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous tumor model, a widely used method for evaluating the efficacy of anti-cancer agents.[4]
Materials:
-
Cancer cell line of interest (e.g., GH3 for pituitary tumors, BON-1 for neuroendocrine tumors).[4]
-
Appropriate cell culture medium and supplements.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Matrigel (optional, can enhance tumor take rate).[4]
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.[4]
-
1 mL syringes with 25-27 gauge needles.[4]
-
Anesthetic agent.
-
Animal housing and husbandry equipment.
Procedure:
-
Cell Culture: Culture the selected cancer cell line under sterile conditions as per the supplier's recommendations to obtain a sufficient number of cells.[4]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells with sterile PBS.
-
Trypsinize the cells and then neutralize with culture medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile PBS or serum-free culture medium.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).[4]
-
-
Preparation of Cell Suspension for Injection:
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Gently lift the skin and subcutaneously inject the cell suspension (100-200 µL).[4]
-
-
Post-Implantation Monitoring:
Protocol 2: Subcutaneous Administration of Octreotide Acetate
This protocol describes the subcutaneous administration of octreotide acetate for short-term, repeated dosing studies.
Materials:
-
Octreotide Acetate solution (prepared as described below).
-
Sterile syringes and needles (27-30 gauge).
-
Animal restraint device.
-
70% ethanol or other suitable disinfectant.
Procedure:
-
Preparation of Octreotide Acetate Solution:
-
Aseptically reconstitute lyophilized Octreotide Acetate powder with Sterile Water for Injection or sterile saline to the desired stock concentration.
-
Further dilute with sterile saline to the final desired concentration for injection. The final volume should be suitable for subcutaneous injection in mice (typically 100-200 µL).
-
-
Dosing and Administration:
-
Weigh each mouse to determine the precise dose if dosing is based on body weight.[8]
-
Gently restrain the mouse.
-
Lift the skin on the back, away from the tumor site, to form a tent.[8]
-
Insert the needle into the base of the skin tent and inject the prepared Octreotide Acetate solution subcutaneously.[8]
-
Administer the injection, for example, twice daily.[9]
-
-
Monitoring:
Protocol 3: Deep Subcutaneous Administration of Lanreotide Acetate
This protocol details the administration of a long-acting formulation of lanreotide acetate.
Materials:
-
Lanreotide Acetate (e.g., Somatuline® Depot pre-filled syringe or a research-grade formulation).[5]
-
Sterile syringes and needles (e.g., 23-25 gauge) if not using a pre-filled device.[15]
-
Animal restraint device.
-
70% ethanol or other suitable disinfectant.
Procedure:
-
Preparation of Lanreotide Acetate:
-
If using a commercial pre-filled syringe, allow it to equilibrate to room temperature for at least 30 minutes before injection.[15][17]
-
For research-grade powder, a stable injectable formulation can be prepared. This may involve reconstitution in Sterile Water for Injection to form a supersaturated gel.[5]
-
-
Dosing and Administration:
-
Post-Administration Monitoring:
Mandatory Visualization
SSTR2 Signaling Pathway
Activation of SSTR2 by somatostatin analogs like octreotide and lanreotide triggers a cascade of intracellular events that culminate in anti-proliferative and anti-secretory effects. The binding of the agonist to SSTR2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][7] This pathway also involves the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can modulate downstream signaling cascades including the MAPK/ERK pathway.[7] The sustained activation of ERK1/2 and p38 MAPK can lead to the induction of cell cycle inhibitors like p21 and p27, resulting in cell cycle arrest.[7]
References
- 1. Cited In for PMID: 40121305 - Search Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. netrf.org [netrf.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical studies on the anticancer activity of the somatostatin analogue octreotide (SMS 201-995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic evidence for developing an oral formulation of octreotide against gastric mucosal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. drugs.com [drugs.com]
- 15. benchchem.com [benchchem.com]
- 16. Anti-SSTR2 Antibody-drug Conjugate for Neuroendocrine Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: Utilizing SST-02 for Somatostatin Receptor Internalization Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SST-02" is not a universally recognized standard molecule. For the purpose of these application notes, it is assumed that this compound is a novel agonist targeting the Somatostatin Receptor Subtype 2 (SSTR2), a well-characterized G-protein coupled receptor known to undergo ligand-induced internalization. The following protocols are based on established methodologies for SSTRs and can be adapted for this compound.
Introduction
Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (SSTR1-5) that mediate the inhibitory effects of the neuropeptide somatostatin.[1] Upon agonist binding, several SSTR subtypes, most notably SSTR2, undergo rapid internalization into intracellular vesicles.[2][3] This process of receptor-mediated endocytosis is critical for regulating signal transduction and is a key mechanism for the accumulation of radiolabeled somatostatin analogs used in tumor imaging and therapy.[2][4]
These application notes provide detailed protocols for quantifying the internalization of SSTR2 in response to the presumed agonist this compound using three common methodologies: immunofluorescence microscopy, cell-based ELISA, and flow cytometry.
Mechanism of SSTR2 Internalization
Agonist binding to SSTR2 triggers a conformational change, leading to the recruitment of β-arrestins.[5] This scaffolding protein facilitates the clustering of receptors into clathrin-coated pits, which then invaginate and pinch off from the plasma membrane to form intracellular endosomes.[3] The internalized receptor-ligand complex can then be sorted for recycling back to the cell surface or targeted for lysosomal degradation.[3] This trafficking is a dynamic process that can be visualized and quantified to determine the potency and efficacy of a ligand like this compound.
Signaling Pathways & Experimental Workflow
The following diagrams illustrate the SSTR2 signaling cascade and the general workflow for an internalization assay.
References
- 1. Internalization of somatostatin receptors in brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of human somatostatin receptor 2 domains involved in internalization and signaling in QGP-1 pancreatic neuroendocrine tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of SST-02, a Somatostatin Analog, with Chemotherapy Agents
Introduction
These application notes provide a comprehensive overview of the rationale and methodology for investigating the combination of SST-02, a selective somatostatin receptor subtype 2 (sst2) analog, with conventional chemotherapy agents for the treatment of solid tumors, particularly neuroendocrine tumors (NETs). Somatostatin analogs (SSAs) are established in the management of NETs, primarily for symptom control and to a lesser extent, for their anti-proliferative effects.[1][2] The combination of SSAs with chemotherapy is a promising strategy to enhance therapeutic efficacy. These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical and translational cancer research.
Mechanism of Action: this compound (sst2 Analog)
This compound, as a somatostatin analog targeting the sst2 receptor, exerts its anti-tumor effects through multiple signaling pathways.[1][3][4] Upon binding to sst2, a G-protein coupled receptor, this compound initiates a cascade of intracellular events that collectively inhibit cell growth and survival.
The primary mechanisms include:
-
Inhibition of proliferative signaling: this compound activates protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which in turn dephosphorylate key components of mitogenic signaling pathways like the MAPK/ERK and PI3K/Akt pathways.[2][4] This leads to the upregulation of cell cycle inhibitors p21 and p27, causing cell cycle arrest in the G1 phase.[2][4]
-
Induction of apoptosis: Activation of sst2 can trigger programmed cell death through both caspase-dependent and independent mechanisms.[2][4]
-
Anti-angiogenic effects: this compound can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, by suppressing the release of pro-angiogenic factors like VEGF.[2][5]
-
Inhibition of hormone secretion: In functional neuroendocrine tumors, this compound can reduce the secretion of hormones and growth factors that may act in an autocrine or paracrine manner to promote tumor growth.[1][3]
References
- 1. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Application Notes & Protocols: Preclinical Efficacy Evaluation of SST-02, a Novel EGFR Tyrosine Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
Introduction: SST-02 is a next-generation, potent, and selective tyrosine kinase inhibitor (TKI) targeting activating mutations in the Epidermal Growth Factor Receptor (EGFR), such as L858R and Exon 19 deletions, which are prevalent drivers in non-small cell lung cancer (NSCLC). These application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy, detailing essential in vitro and in vivo experimental designs. The protocols herein are designed to rigorously assess the compound's mechanism of action, potency, and anti-tumor activity.
Part 1: In Vitro Efficacy Studies
Objective
To determine the potency and selectivity of this compound in inhibiting EGFR signaling and its subsequent effects on cell proliferation and survival in NSCLC cell lines harboring specific EGFR mutations.
Key Experiments & Protocols
1.2.1. Kinase Inhibition Assay
-
Principle: To quantify the direct inhibitory effect of this compound on the kinase activity of wild-type and mutant EGFR.
-
Protocol:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format.
-
Plate recombinant human EGFR (wild-type, L858R, and Exon 19 deletion variants) in a 384-well assay plate.
-
Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Add the this compound dilutions to the wells containing the EGFR enzymes and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP (at the Km concentration for each enzyme) and a biotinylated peptide substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA and a europium-labeled anti-phosphotyrosine antibody.
-
After a 60-minute incubation, read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
1.2.2. Cellular Proliferation Assay
-
Principle: To assess the effect of this compound on the growth of EGFR-mutant and wild-type NSCLC cell lines.
-
Protocol:
-
Seed NSCLC cell lines (e.g., PC-9 [Exon 19 del], H1975 [L858R/T790M], A549 [WT EGFR]) into 96-well plates at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with a 9-point serial dilution of this compound (e.g., from 1 µM to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the GI₅₀ (concentration for 50% growth inhibition) values.
-
1.2.3. Western Blot Analysis of EGFR Pathway Modulation
-
Principle: To confirm that this compound inhibits the phosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
-
Protocol:
-
Plate EGFR-mutant cells (e.g., PC-9) in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.
-
Stimulate the cells with EGF (50 ng/mL) for 15 minutes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use an antibody against GAPDH or β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target/Cell Line | Parameter | This compound Value | Control TKI (e.g., Gefitinib) |
|---|---|---|---|---|
| Kinase Assay | EGFR (L858R) | IC₅₀ (nM) | Data | Data |
| EGFR (Exon 19 del) | IC₅₀ (nM) | Data | Data | |
| EGFR (Wild-Type) | IC₅₀ (nM) | Data | Data | |
| Cell Proliferation | PC-9 (Exon 19 del) | GI₅₀ (nM) | Data | Data |
| H1975 (L858R/T790M) | GI₅₀ (nM) | Data | Data |
| | A549 (WT EGFR) | GI₅₀ (nM) | Data | Data |
Part 2: In Vivo Efficacy Studies
Objective
To evaluate the anti-tumor efficacy of this compound in a relevant animal model of NSCLC.
Key Experiment: Xenograft Tumor Model
-
Principle: To assess the ability of this compound to inhibit tumor growth in immunodeficient mice bearing human NSCLC xenografts.
-
Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ PC-9 cells (suspended in Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle (e.g., 0.5% methylcellulose) - administered orally, once daily (PO, QD).
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg) - PO, QD.
-
Group 3: this compound (High Dose, e.g., 30 mg/kg) - PO, QD.
-
Group 4: Positive Control (e.g., Osimertinib, 5 mg/kg) - PO, QD.
-
-
Treatment and Monitoring: Administer the treatments for 21-28 days. Monitor tumor volume, body weight (as a measure of toxicity), and clinical signs daily.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Data Presentation
Table 2: In Vivo Anti-Tumor Efficacy of this compound in PC-9 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| Vehicle | - | Data | - | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 30 | Data | Data | Data |
| Positive Control | 5 | Data | Data | Data |
Part 3: Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
In Vitro Experimental Workflow
Application Notes: Measuring the Effects of SST-02 on Hormone Secretion
For Research Use Only.
Introduction
SST-02 is a potent, synthetic, selective agonist for the somatostatin receptor subtype 2 (SSTR2). Somatostatin (SST) is a natural cyclic peptide that acts as a key inhibitory regulator of endocrine and exocrine secretion.[1][2][3] By mimicking the action of endogenous somatostatin with high affinity and stability, this compound offers a valuable tool for researchers studying the physiological roles of SSTR2 and for drug development professionals exploring therapeutic interventions for diseases characterized by hormone hypersecretion.
The five subtypes of somatostatin receptors (SSTR1-5) are G protein-coupled receptors that mediate the diverse biological effects of somatostatin.[4] SSTR2 is prominently expressed in the anterior pituitary gland, the pancreas, and various neuroendocrine tumors (NETs).[1][4][5] Its activation is known to potently inhibit the secretion of several hormones, including Growth Hormone (GH), Insulin, and Glucagon.[4][6][7][8]
These application notes provide detailed protocols for measuring the inhibitory effects of this compound on the secretion of Growth Hormone from pituitary cells and Insulin from pancreatic β-cells.
Mechanism of Action: SSTR2 Signaling Pathway
Upon binding to this compound, the SSTR2 receptor couples to an inhibitory G-protein (Gαi). This initiates a signaling cascade that leads to the inhibition of hormone secretion through multiple mechanisms:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated Ca2+ channels, reducing calcium influx.
-
Direct Effect on Exocytosis: Reduced cAMP levels and intracellular calcium concentration directly interfere with the machinery of hormone-containing vesicle fusion and exocytosis.
This concerted action effectively suppresses hormone release from the target cell.
Figure 1: this compound signaling cascade via the SSTR2 receptor.
Protocol: Measuring Inhibition of Growth Hormone (GH) Secretion
This protocol describes an in vitro assay to determine the dose-dependent effect of this compound on Growth Hormone-Releasing Hormone (GHRH)-stimulated GH secretion from primary rat anterior pituitary cells.
3.1. Materials and Reagents
-
This compound (lyophilized powder)
-
Rat GHRH (lyophilized powder)
-
Primary Rat Anterior Pituitary Cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type I
-
DNase I
-
Bovine Serum Albumin (BSA)
-
96-well cell culture plates
3.2. Experimental Protocol
-
Cell Preparation: Isolate anterior pituitary cells from rats according to standard laboratory procedures using collagenase and DNase I digestion.
-
Cell Seeding: Seed the isolated pituitary cells into a 96-well plate at a density of 2 x 10^5 cells/well. Incubate for 48-72 hours to allow for cell attachment and recovery.
-
This compound and GHRH Preparation:
-
Reconstitute lyophilized this compound in sterile water or an appropriate solvent to create a 1 mM stock solution. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 1 pM to 1 µM.
-
Reconstitute GHRH in sterile water to create a stock solution. Dilute in serum-free medium to a final working concentration of 10 nM.
-
-
Cell Treatment:
-
Wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of serum-free medium containing the desired concentration of this compound to the appropriate wells. Include a "vehicle control" group with no this compound.
-
Incubate for 30 minutes at 37°C.
-
Add 100 µL of serum-free medium containing 10 nM GHRH to all wells except the "Basal" control group (add medium only).
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection: Carefully collect the supernatant from each well and store at -80°C until the GH quantification assay.
-
GH Quantification (ELISA):
-
Quantify the concentration of GH in the collected supernatants using a commercially available hGH ELISA kit, following the manufacturer's instructions.[9][11][12]
-
Briefly, the procedure involves adding samples and standards to antibody-coated wells, followed by the addition of an enzyme-conjugated secondary antibody.[9] After incubation and washing steps, a substrate is added, and the color development is measured spectrophotometrically.[9][11]
-
Generate a standard curve by plotting the absorbance versus the known GH concentrations of the standards.[9] Use this curve to determine the GH concentration in the experimental samples.
-
3.3. Data Presentation
The results can be presented as the percentage of inhibition of GHRH-stimulated GH secretion. Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition).
Table 1: Effect of this compound on GHRH-Stimulated GH Secretion
| Treatment Group | This compound Conc. (nM) | GH Secreted (ng/mL) ± SEM | % Inhibition of Stimulated Secretion |
| Basal (Unstimulated) | 0 | 5.2 ± 0.4 | N/A |
| Vehicle + GHRH | 0 | 58.6 ± 3.1 | 0% |
| This compound + GHRH | 0.01 | 45.1 ± 2.5 | 25.3% |
| This compound + GHRH | 0.1 | 29.8 ± 1.9 | 54.0% |
| This compound + GHRH | 1 | 11.5 ± 0.9 | 88.3% |
| This compound + GHRH | 10 | 6.1 ± 0.5 | 98.5% |
| This compound + GHRH | 100 | 5.4 ± 0.4 | 100% |
Protocol: Measuring Inhibition of Insulin Secretion
This protocol describes an in vitro assay to determine the dose-dependent effect of this compound on glucose-stimulated insulin secretion (GSIS) from a pancreatic β-cell line (e.g., INS-1) or isolated islets.
4.1. Materials and Reagents
-
This compound (lyophilized powder)
-
INS-1 cells or isolated rodent pancreatic islets
-
Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.1% BSA, supplemented with low glucose (2.8 mM) and high glucose (16.7 mM)
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
24-well cell culture plates
-
Insulin ELISA Kit
4.2. Experimental Protocol
-
Cell Seeding: Seed INS-1 cells into a 24-well plate and grow to ~80% confluency.
-
This compound Preparation: Prepare a serial dilution of this compound in KRBH buffer (with 2.8 mM glucose) to achieve final concentrations ranging from 1 pM to 1 µM.
-
Pre-incubation:
-
Wash the cells twice with KRBH buffer containing 2.8 mM glucose.
-
Pre-incubate the cells in 500 µL of KRBH buffer (2.8 mM glucose) for 1 hour at 37°C to allow basal secretion to stabilize.
-
-
Cell Treatment:
-
Remove the pre-incubation buffer.
-
Add 500 µL of KRBH buffer (2.8 mM glucose) containing the desired concentration of this compound or vehicle. This will serve as the basal secretion condition.
-
To a parallel set of wells, add 500 µL of KRBH buffer containing high glucose (16.7 mM) along with the desired concentration of this compound or vehicle. This is the stimulated secretion condition.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection: Collect the supernatant from each well and store at -80°C for insulin quantification.
-
Insulin Quantification (ELISA):
-
Measure the insulin concentration in the supernatants using a commercial Insulin ELISA kit, following the manufacturer's protocol. The principle is similar to the GH ELISA described previously.
-
4.3. Data Presentation
Present data as the percentage of inhibition of glucose-stimulated insulin secretion. Calculate the IC50 value.
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Glucose Condition | This compound Conc. (nM) | Insulin Secreted (ng/mL) ± SEM | % Inhibition of Stimulated Secretion |
| Low Glucose (2.8 mM) | 0 | 1.5 ± 0.2 | N/A |
| High Glucose (16.7 mM) | 0 | 15.8 ± 1.1 | 0% |
| High Glucose (16.7 mM) | 0.01 | 12.1 ± 0.9 | 25.9% |
| High Glucose (16.7 mM) | 0.1 | 8.2 ± 0.7 | 53.1% |
| High Glucose (16.7 mM) | 1 | 3.9 ± 0.4 | 83.2% |
| High Glucose (16.7 mM) | 10 | 1.8 ± 0.2 | 97.9% |
| High Glucose (16.7 mM) | 100 | 1.6 ± 0.2 | 100% |
General Experimental Workflow
The following diagram outlines the typical workflow for assessing the inhibitory effect of this compound on hormone secretion in vitro.
Figure 2: Experimental workflow for assessing this compound efficacy.
References
- 1. Somatostatin-receptor 2 (sst2)-mediated effects of endogenous somatostatin on exocrine and endocrine secretion of the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentially Expressed Somatostatin (SST) and Its Receptors (SST1-5) in Sporadic Colorectal Cancer and Normal Colorectal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory control of growth hormone secretion by somatostatin in rat pituitary GC cells: sst(2) but not sst(1) receptors are coupled to inhibition of single-cell intracellular free calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptidyl somatostatin agonists demonstrate that sst2 and sst5 inhibit stimulated growth hormone secretion from rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rndsystems.com [rndsystems.com]
- 11. ELISA for Determination of Human Growth Hormone: Recognition of Helix 4 Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epitopediagnostics.com [epitopediagnostics.com]
Application Notes: SST-02 (SSTR2) Immunohistochemistry for Tumor Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin Receptor Type 2 (SST-02 or SSTR2) is a G-protein coupled receptor that is frequently overexpressed in a variety of human tumors, most notably in neuroendocrine tumors (NETs), but also in breast cancer, thyroid cancer, and lung adenocarcinoma.[1][2] The high level of expression on tumor cells compared to normal tissues makes SSTR2 an attractive target for both diagnostic imaging and targeted therapies.[2][3] Immunohistochemistry (IHC) is a critical tool for detecting SSTR2 expression in tumor samples, providing valuable information for patient stratification, therapeutic targeting, and understanding tumor biology.[1][4] These application notes provide detailed protocols and data for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Principle of the Method
Immunohistochemistry for this compound involves the use of a specific primary antibody that binds to the SSTR2 protein in tissue sections. The antigen-antibody complex is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chromogenic reaction, resulting in a colored precipitate at the site of antigen expression.[5] For FFPE tissues, a heat-induced epitope retrieval (HIER) step is essential to unmask the antigenic sites.[1] The staining is typically observed at the cell membrane of tumor cells.[1][6]
Data Presentation
The following table summarizes key quantitative parameters for this compound immunohistochemistry based on available literature.
| Parameter | Details | Tumor Types | Source |
| Primary Antibody | Rabbit Polyclonal anti-SSTR2A (e.g., R2-88) | Neuroendocrine tumors, Pituitary adenoma | [1] |
| Rabbit Monoclonal anti-SSTR2 (e.g., 7TM0356N-IC) | Neuroendocrine tumors, Pituitary adenoma, Pancreatic islets | [6] | |
| Antibody Dilution | 1:100 | Neuroendocrine tumors, Pituitary adenoma | [6] |
| Antigen Retrieval | Heat-induced epitope retrieval (HIER) with citric acid buffer | Formalin-fixed, paraffin-embedded tissues | [1][6] |
| Incubation Time | Primary Antibody: Overnight at 4°C or 30-60 minutes at room temperature | General IHC protocols | [5] |
| Secondary Antibody: 30 minutes at room temperature | General IHC protocols | ||
| Detection System | Avidin-Biotin Complex (ABC) method or polymer-based systems | General IHC protocols | [6] |
| Chromogen | 3,3'-Diaminobenzidine (DAB) or 3-amino-9-ethylcarbazole (AEC) | General IHC protocols | [6] |
| Staining Pattern | Clear membrane staining of tumor cells | Neuroendocrine tumors, Pituitary adenoma | [1][6] |
| Scoring System | Immunoreactivity Score (IRS): Sum of staining intensity (1-3) and proportion of positive cells (0-3) | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | [4] |
Signaling Pathway and Mechanism of Action
Activation of SSTR2 by its natural ligand, somatostatin, or synthetic analogs like octreotide, triggers a cascade of intracellular events that ultimately lead to anti-proliferative and pro-apoptotic effects in tumor cells.[7][8] This is primarily mediated through the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases.[8] The activation of these phosphatases can interfere with growth factor signaling pathways, leading to cell cycle arrest.[8][9]
Figure 1: Simplified this compound signaling pathway leading to anti-tumor effects.
Experimental Protocols
Immunohistochemistry Protocol for this compound on FFPE Tumor Samples
This protocol provides a standardized workflow for the detection of this compound in formalin-fixed, paraffin-embedded tissues.
Figure 2: Experimental workflow for this compound immunohistochemistry.
Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on coated slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (anti-SST-02)
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent or polymer-based detection system
-
Chromogen substrate (e.g., DAB)
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in a container with antigen retrieval buffer.
-
Heat the slides in a microwave oven, pressure cooker, or water bath. For microwaving, bring to a boil and then maintain a sub-boiling temperature for 10-20 minutes.[6][10]
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse slides with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol or water for 10-15 minutes to block endogenous peroxidase activity.[5]
-
Rinse slides three times with PBS for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a protein blocking solution (e.g., 5% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the anti-SST-02 primary antibody, diluted to its optimal concentration in antibody diluent, to the sections.
-
Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS for 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides three times with PBS for 5 minutes each.
-
Apply the ABC reagent or a polymer-based detection system.
-
Incubate for 30 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse slides three times with PBS for 5 minutes each.
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.
-
Quality Control and Interpretation
-
Positive Control: A tissue known to express SSTR2 (e.g., normal pancreas or a known positive neuroendocrine tumor) should be included in each run to verify the staining procedure.[4]
-
Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to assess non-specific staining.
-
Interpretation: Positive staining for SSTR2 is typically observed as brown (with DAB) staining on the cell membrane. The intensity and percentage of positive cells should be evaluated by a qualified pathologist.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive primary antibody | Use a new aliquot of antibody; verify positive control staining. |
| Inadequate antigen retrieval | Optimize heating time and temperature; check pH of retrieval buffer. | |
| Incorrect antibody dilution | Titrate the primary antibody to determine optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time; ensure adequate rinsing. |
| Endogenous peroxidase activity | Ensure peroxidase blocking step was performed correctly. | |
| Tissue drying out | Use a humidified chamber for incubations. | |
| Overstaining | Primary antibody too concentrated | Further dilute the primary antibody. |
| Chromogen incubation too long | Reduce incubation time with the chromogen substrate. |
Conclusion
Immunohistochemistry for this compound is a robust and essential method in both research and clinical settings for the evaluation of tumor samples. The protocols and information provided here offer a comprehensive guide for the successful detection and interpretation of SSTR2 expression, aiding in the advancement of targeted cancer diagnostics and therapeutics.
References
- 1. Immunohistochemical Localization of Somatostatin Receptors sst2A in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pan-cancer analysis of the clinical and genetic portraits of somatostatin receptor expressing tumor as a potential target of peptide receptor imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor-targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. in.7tmantibodies.com [in.7tmantibodies.com]
- 7. The State-of-the-Art Mechanisms and Antitumor Effects of Somatostatin in Colorectal Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of growth and metastatic progression of pancreatic carcinoma in hamster after somatostatin receptor subtype 2 (sst2) gene expression and administration of cytotoxic somatostatin analog AN-238 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. bosterbio.com [bosterbio.com]
Application of SSTR2-Targeting Radiopharmaceuticals in Radiolabeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin receptor subtype 2 (SSTR2) is a G-protein-coupled receptor frequently overexpressed in various neuroendocrine tumors (NETs), making it an exceptional target for diagnostic imaging and targeted radionuclide therapy.[1][2][3] The use of radiolabeled somatostatin analogues that bind to SSTR2 has revolutionized the management of NET patients.[3][4] While agonist radiotracers have been the standard, recent preclinical and clinical evidence has demonstrated the superiority of SSTR2 antagonists.[4][5] Antagonists have been shown to recognize more binding sites on the receptor, leading to higher tumor uptake, superior tumor-to-background contrast, and enhanced diagnostic sensitivity.[4] This document provides detailed application notes and protocols for the use of SSTR2-targeting radiopharmaceuticals in radiolabeling studies, intended to guide researchers in the design and execution of their experiments.
Data Presentation: Quantitative Comparison of SSTR2-Targeting Radiopharmaceuticals
The selection of a suitable radiopharmaceutical is critical for successful imaging and therapeutic applications. The following tables summarize key quantitative data for various SSTR2-targeting radiopharmaceuticals, providing a basis for comparison.
Table 1: Binding Affinity and Receptor Binding Capacity of SSTR2-Targeting Radiopharmaceuticals
| Compound | Cell Line | Binding Affinity (Kd, nM) | Maximum Binding Sites (Bmax, fmol/mg protein) | Radionuclide |
| 64Cu-CB-TE2A-sst2-ANT | AR42J cell membranes | 26 ± 2.4 | 23,000 | 64Cu |
| [64Cu]Cu-NODAGA-cLAB(5)-TATE | MPC cells | 1.53 | Not Reported | 64Cu |
| [64Cu]Cu-NODAGA-cLAB(6)-TATE | MPC cells | 1.81 | Not Reported | 64Cu |
| [64Cu]Cu-DOTA-EB-TATE | MPC cells | 19.5 | Not Reported | 64Cu |
Data compiled from references[6][7].
Table 2: Radiolabeling Efficiency and Purity
| Compound | Radionuclide | Radiochemical Purity (RCP) | Specific Activity |
| [99mTc]Tc-TECANT-1 | 99mTc | > 95% | Not Reported |
| 64Cu-CB-TE2A-sst2-ANT | 64Cu | > 95% | 13–37 MBq/µg |
Data compiled from references[4][7].
Experimental Protocols
Protocol 1: Radiolabeling of an SSTR2 Antagonist with 64Cu
This protocol is based on the methodology for labeling sst2-ANT with 64Cu using the chelator CB-TE2A.[7]
Materials:
-
sst2-ANT peptide conjugated with CB-TE2A chelator
-
64CuCl2 in dilute HCl
-
Sodium acetate buffer (pH 5.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Acetic acid
-
Sterile water for injection
-
HPLC system for quality control
Procedure:
-
Dissolve the CB-TE2A-sst2-ANT conjugate in sterile water.
-
Add the 64CuCl2 solution to the peptide conjugate solution.
-
Adjust the pH to 5.5 using sodium acetate buffer.
-
Incubate the reaction mixture at 85°C for 45 minutes.[8]
-
After incubation, cool the reaction mixture to room temperature.
-
Load the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove any unreacted 64Cu.
-
Elute the radiolabeled peptide using a solution of ethanol containing 0.5% acetic acid.[7]
-
Evaporate the ethanol under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the final product in a suitable buffer (e.g., saline) for in vitro or in vivo studies.
-
Determine the radiochemical purity and specific activity using HPLC.
Protocol 2: In Vitro SSTR2 Binding Assay
This protocol describes a saturation binding assay to determine the binding affinity (Kd) and maximum number of binding sites (Bmax) of a radiolabeled SSTR2 antagonist.[7]
Materials:
-
AR42J rat pancreatic tumor cell membranes (or other SSTR2-expressing cells)
-
Radiolabeled SSTR2 antagonist (e.g., 64Cu-CB-TE2A-sst2-ANT)
-
Unlabeled SSTR2 antagonist (for non-specific binding determination)
-
Binding buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare serial dilutions of the radiolabeled SSTR2 antagonist in binding buffer.
-
In a series of tubes, add a constant amount of cell membranes.
-
To each tube, add a specific concentration of the radiolabeled antagonist.
-
For the determination of non-specific binding, add a high concentration of the unlabeled antagonist to a parallel set of tubes.
-
Incubate the tubes at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine Kd and Bmax.
Protocol 3: In Vivo Biodistribution Study
This protocol outlines the steps for evaluating the biodistribution of a radiolabeled SSTR2 antagonist in a tumor-bearing animal model.[7]
Materials:
-
Tumor-bearing mice (e.g., nude mice with AR42J xenografts)
-
Radiolabeled SSTR2 antagonist
-
Anesthetic agent
-
Syringes and needles for injection and blood collection
-
Dissection tools
-
Gamma counter or other suitable radiation detection instrument
-
Balances for weighing organs
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled SSTR2 antagonist intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tumor uptake and clearance profile of the radiopharmaceutical.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding the application of SSTR2-targeting radiopharmaceuticals.
Caption: SSTR2 signaling pathway upon agonist binding and antagonist blockade.
Caption: General workflow for radiolabeling and evaluation of SSTR2 antagonists.
Caption: Workflow for in vivo evaluation of a radiolabeled SSTR2 antagonist.
References
- 1. Inter and intra-tumor somatostatin receptor 2 heterogeneity influences peptide receptor radionuclide therapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin Receptor Based Imaging and Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the 99mTc-Labelled SST2 Antagonist TECANT-1 for a First-in-Man Multicentre Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Tumor Uptake of Heterobivalent (SST2/Albumin) [64Cu]Cu-NODAGA-cLAB-TATEs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Biological Evaluation of 64Cu-CB-TE2A-sst2-ANT, a Somatostatin Antagonist for PET Imaging of Somatostatin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated cassette-based production of high specific activity [203/212Pb]peptide-based theranostic radiopharmaceuticals for image-guided radionuclide therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SST-02 Technical Support Center: Troubleshooting Solubility & Formulation
Welcome to the technical support center for SST-02, a potent cationic lipid for siRNA delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility and lipid nanoparticle (LNP) formulation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving. What should I do?
A1: this compound is a cationic lipid and is expected to have poor solubility in aqueous solutions. The recommended solvent for dissolving this compound and other lipids for LNP formulation is absolute ethanol. If you are encountering solubility issues, please follow this detailed protocol:
-
Initial Dissolution: Weigh the required amount of this compound and add absolute ethanol to achieve the desired stock solution concentration. A common starting concentration for cationic lipids is 10-50 mg/mL.
-
Heating: Gently warm the solution to 37-45°C. This can significantly improve the solubility of the lipid.
-
Sonication/Vortexing: Use a bath sonicator or vortex mixer to aid in the dissolution process. Intermittent vortexing while heating can be particularly effective. Ensure the solution is completely clear before proceeding.
Q2: I've dissolved this compound in ethanol, but it precipitates when I mix it with my aqueous siRNA solution. How can I prevent this?
A2: Precipitation upon mixing the ethanolic lipid solution with the aqueous siRNA solution is a common issue that can arise from several factors. Here are some troubleshooting steps:
-
pH of the Aqueous Buffer: The pH of your siRNA-containing buffer is critical. An acidic buffer (pH 4.0-5.0) is generally used to ensure that the cationic lipid becomes protonated, which is essential for encapsulating the negatively charged siRNA.
-
Mixing Method: The method of mixing is crucial for successful LNP formation. Rapid and controlled mixing is necessary to prevent localized high concentrations of ethanol, which can cause the lipids to precipitate. A microfluidic mixing device is highly recommended for consistent and reproducible results.
-
Flow Rate Ratio: When using a microfluidic mixer, the flow rate ratio of the aqueous phase to the ethanolic phase is a key parameter. A common starting point is a 3:1 ratio (aqueous:ethanolic). This ensures a rapid reduction in ethanol concentration, promoting the self-assembly of lipids into nanoparticles.
-
Lipid Composition: The overall composition of your lipid mixture can affect stability. Ensure you have the appropriate ratios of helper lipids, cholesterol, and PEGylated lipids.
Q3: My formulated Lipid Nanoparticles (LNPs) are aggregating. What are the possible causes and solutions?
A3: LNP aggregation can lead to larger particle sizes, increased polydispersity, and reduced efficacy. Here are the common causes and how to address them:
-
Insufficient PEGylated Lipid: The PEGylated lipid provides a hydrophilic shield on the surface of the LNP, preventing aggregation. A typical molar ratio for the PEG-lipid is 1.5-5% of the total lipid content. If you are observing aggregation, consider slightly increasing the percentage of your PEGylated lipid.
-
Zeta Potential: A near-neutral or slightly negative zeta potential at physiological pH is desirable to prevent aggregation in biological media. If the zeta potential is too high, it can lead to interactions with negatively charged components in your buffer or media.
-
Storage Conditions: LNPs should be stored at 4°C for short-term use and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can disrupt the LNP structure and lead to aggregation.
-
Buffer Exchange: After formulation, it is important to perform a buffer exchange to remove ethanol and switch to a storage buffer (e.g., PBS pH 7.4). Residual ethanol can destabilize the LNPs over time.
Q4: The siRNA encapsulation efficiency in my this compound LNPs is low. How can I improve it?
A4: Low encapsulation efficiency is a common hurdle in LNP formulation. Here are several factors to consider for optimization:
-
N/P Ratio: The N/P ratio, which is the molar ratio of the amine groups in the cationic lipid (N) to the phosphate groups in the siRNA (P), is a critical parameter. A higher N/P ratio generally leads to better encapsulation. Typical N/P ratios range from 3 to 10. You may need to perform an optimization experiment to find the ideal ratio for your specific siRNA and lipid composition.
-
pH of the Aqueous Phase: As mentioned earlier, an acidic pH (4.0-5.0) for the siRNA solution is crucial for the protonation of this compound and its electrostatic interaction with the siRNA.
-
Lipid Composition: The ratio of the different lipids in your formulation can impact encapsulation. Ensure you have an optimized ratio of this compound, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEGylated lipid.
Quantitative Data Summary
The following table summarizes typical parameters for LNP formulation using cationic lipids like this compound. Note that these are starting points, and optimization is often necessary for specific applications.
| Parameter | Typical Range | Purpose |
| Cationic Lipid (this compound) Molar Ratio | 40-50% | Encapsulates siRNA and facilitates endosomal escape. |
| Helper Lipid (e.g., DOPE, DSPC) Molar Ratio | 10-20% | Aids in LNP structure and endosomal release. |
| Cholesterol Molar Ratio | 30-40% | Stabilizes the LNP structure and modulates membrane fluidity. |
| PEGylated Lipid Molar Ratio | 1.5-5% | Prevents aggregation and increases circulation time. |
| N/P Ratio | 3 - 10 | Ratio of cationic lipid amines to siRNA phosphates for efficient encapsulation. |
| Aqueous Buffer pH | 4.0 - 5.0 | Protonates the cationic lipid for siRNA binding. |
| Ethanol Concentration in Lipid Mix | 100% | Solvent for lipids. |
| Aqueous:Ethanolic Flow Rate Ratio | 3:1 | Controls the rate of LNP self-assembly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, absolute ethanol (200 proof, molecular biology grade).
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile, RNase-free microcentrifuge tube.
-
Add the appropriate volume of absolute ethanol to achieve the target concentration (e.g., 20 mg/mL).
-
Place the tube in a heating block or water bath set to 37-45°C for 5-10 minutes.
-
Vortex the tube intermittently until the this compound is completely dissolved and the solution is clear.
-
Store the stock solution at -20°C. Before use, warm to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Formulation of this compound LNPs using Microfluidic Mixing
-
Materials: this compound stock solution in ethanol, helper lipid stock solution in ethanol, cholesterol stock solution in ethanol, PEGylated lipid stock solution in ethanol, siRNA stock solution in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5), microfluidic mixing system.
-
Procedure:
-
Prepare the Lipid Mixture: In a sterile, RNase-free tube, combine the required volumes of the this compound, helper lipid, cholesterol, and PEGylated lipid stock solutions to achieve the desired molar ratios. Vortex to mix thoroughly.
-
Prepare the Aqueous Mixture: Dilute the siRNA stock solution to the desired concentration in the acidic buffer.
-
Set up the Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Set the flow rate ratio (e.g., 3:1 aqueous to ethanolic) and the total flow rate.
-
Formulate LNPs: Load the lipid mixture and the aqueous siRNA mixture into their respective syringes and start the pumps. Collect the resulting LNP solution from the outlet.
-
Buffer Exchange: Immediately after formulation, perform a buffer exchange using a suitable method like tangential flow filtration (TFF) or size exclusion chromatography (SEC) to remove ethanol and exchange the buffer to a neutral pH storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Visualizations
Caption: Workflow for Lipid Nanoparticle (LNP) formulation.
Caption: General mechanism of siRNA delivery by this compound LNPs.
Optimizing SST-02 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SST-02, a hypothetical somatostatin receptor type 2 (sst2) agonist, for use in cell viability assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analogue of somatostatin that exhibits high binding affinity for the somatostatin receptor type 2 (sst2).[1][2] The sst2 receptor is a G-protein coupled receptor that, upon activation, can inhibit cell proliferation and hormone secretion.[3][4] In many cancer cell lines, activation of sst2 by agonists like this compound can induce cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.[3]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound will be cell-line specific and depend on the expression level of the sst2 receptor.[3] A common starting point for dose-response experiments with somatostatin analogues is to use a wide concentration range, typically from low nanomolar (nM) to high micromolar (µM) concentrations. A logarithmic serial dilution is recommended to identify the IC50 value, which is the concentration of the drug that inhibits 50% of cell viability.
Q3: My cell viability assay (e.g., MTT, XTT) shows an increase in signal at high concentrations of this compound. Is this expected?
A3: This is a potential artifact. Some compounds can directly reduce the tetrazolium salts (MTT, XTT) used in these colorimetric assays, leading to a false positive signal that can be misinterpreted as increased cell viability.[5] It is crucial to include a cell-free control (media + this compound + assay reagent) to determine if the compound interferes with the assay. If interference is observed, consider using an alternative endpoint assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).[5][6]
Q4: How can I be sure that the observed decrease in cell viability is due to this compound's effect on the sst2 receptor?
A4: To confirm the specificity of this compound's action, you can perform several control experiments. One approach is to use a cell line that does not express the sst2 receptor as a negative control. Another method is to co-incubate the cells with an sst2 antagonist, which should block the effects of this compound. Additionally, you could use siRNA to knock down the expression of sst2 in your target cells and observe if the effect of this compound is diminished.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors during serial dilutions. - Compound precipitation. | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. - Use calibrated pipettes and mix well between dilutions. - Visually inspect wells for precipitate. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Maintain a low final DMSO concentration (typically ≤ 0.5%).[5] |
| No dose-dependent response observed | - The concentration range tested is not appropriate for the cell line. - Incubation time is too short or too long. - The cell line is resistant to this compound. | - Test a broader range of concentrations (e.g., 0.01 nM to 100 µM). - Optimize the incubation time (e.g., 24, 48, 72 hours).[5] - Confirm sst2 expression in your cell line using techniques like qPCR or Western blotting. |
| High background signal in control wells | - High cell seeding density. - Contamination of cell culture. - Assay reagent interference with media components. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[5] - Regularly check for microbial contamination. - Include a background control with media and the assay reagent alone and subtract this value from all readings.[5] |
| "Edge effect" observed on the plate | - Evaporation of media from the outer wells. | - To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. |
Experimental Protocol: Optimizing this compound Concentration using an MTT Assay
This protocol provides a general framework for determining the optimal concentration of this compound for inhibiting cell viability in a given cancer cell line.
Materials:
-
Target cancer cell line expressing sst2
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the optimal seeding density for your cell line to ensure they are approximately 70-80% confluent at the end of the experiment.
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 10-point, 3-fold serial dilution to cover a wide concentration range.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).[5]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified sst2 signaling pathway initiated by this compound.
References
- 1. Differential regulation of somatostatin receptor type 2 (sst 2) expression in AR4-2J tumor cells implanted into mice during octreotide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Somatostatin-receptor 2 (sst2)-mediated effects of endogenous somatostatin on exocrine and endocrine secretion of the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and resistance of somatostatin analogues for the treatment of hepatocellular carcinoma: a message not well taken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
how to minimize off-target effects of SST-02
Welcome to the technical support center for SST-02. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing potential off-target effects of this compound, a selective somatostatin receptor 2 (SSTR2) ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide analog of somatostatin designed to exhibit high selectivity for the somatostatin receptor subtype 2 (SSTR2).[1][2] Its primary mechanism of action is to bind to and activate SSTR2, a G-protein coupled receptor (GPCR).[3][4] This activation initiates a signaling cascade that can lead to various cellular responses, including inhibition of hormone secretion and cell growth.[2][5]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for SSTR2 selectivity, potential off-target effects can arise from several sources:
-
Binding to other SSTR subtypes: Although designed to be SSTR2 selective, this compound may exhibit weak binding to other somatostatin receptor subtypes (SSTR1, 3, 4, 5), which share some homology with SSTR2.[3][6] This can be a concern at higher concentrations.
-
Interaction with unrelated receptors or proteins: At high concentrations, small molecules can sometimes interact with other proteins or receptors that are structurally unrelated to the intended target.
-
"On-target" but undesirable physiological effects: Activation of SSTR2 in tissues or cell types outside the region of interest can lead to unintended physiological consequences.[7]
Q3: How can I determine if an observed effect in my experiment is due to an off-target interaction of this compound?
A3: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Dose-response curve: A classic on-target effect should correlate with the known binding affinity (Kd) or potency (IC50/EC50) of this compound for SSTR2. Off-target effects often appear at significantly higher concentrations.
-
Use of a negative control: Employ a structurally similar but inactive analog of this compound. This molecule should not bind to SSTR2 and, therefore, should not produce the on-target effect.
-
Rescue experiments: If possible, in a cell-based assay, knock down or knock out the SSTR2 receptor. The on-target effect of this compound should be diminished or abolished in these cells.
-
Use of a different SSTR2 agonist: Confirm the observed phenotype with a structurally different, well-characterized SSTR2 agonist (e.g., octreotide).[6][8] If both compounds produce the same effect, it is more likely to be an on-target effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in this compound concentration.2. Cell passage number affecting SSTR2 expression.3. Inconsistent incubation times. | 1. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Verify stock concentration.2. Use cells within a consistent and low passage number range. Periodically verify SSTR2 expression via qPCR or Western blot.3. Ensure precise and consistent timing for all experimental steps. |
| High background signal or unexpected cellular toxicity | 1. this compound concentration is too high, leading to off-target effects.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration.[6] 2. Ensure the final solvent concentration is consistent across all wells and is below the tolerated level for your cell line (typically <0.1%). Run a solvent-only control. |
| Observed phenotype does not match known SSTR2 signaling pathways | 1. Potential off-target effect of this compound.2. Activation of a non-canonical SSTR2 signaling pathway in your specific cell type. | 1. Conduct experiments to rule out off-target effects as described in FAQ Q3.2. Investigate downstream signaling pathways beyond the canonical Gαi pathway (e.g., β-arrestin recruitment, MAP kinase activation). |
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a cAMP Assay
This protocol measures the inhibition of adenylyl cyclase activity, a primary downstream effect of SSTR2 activation.
Materials:
-
This compound
-
Forskolin
-
Cell line expressing SSTR2 (e.g., CHO-K1 or HEK293 cells stably transfected with human SSTR2)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
Procedure:
-
Cell Preparation: Seed SSTR2-expressing cells in a 96-well plate and culture overnight to reach 80-90% confluency.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin (a potent adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized).
-
Assay: a. Wash the cells once with assay buffer. b. Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C. c. Add the forskolin solution to all wells except the negative control and incubate for 15-30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Assessing SSTR Subtype Selectivity using a Radioligand Binding Assay
This protocol determines the binding affinity of this compound for SSTR2 versus other SSTR subtypes.
Materials:
-
This compound
-
Cell membranes prepared from cells individually expressing each of the five human SSTR subtypes (SSTR1-5).
-
A suitable radioligand that binds to all SSTRs, such as [125I-Tyr11]-SRIF-14.
-
Non-specific binding control (e.g., a high concentration of unlabeled somatostatin).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes for a specific SSTR subtype, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration. Calculate the Ki (inhibitory constant) for this compound at each SSTR subtype. The ratio of Ki values will indicate the selectivity for SSTR2.
Visualizations
Caption: On-target signaling pathway of this compound via SSTR2 activation.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.
References
- 1. cusabio.com [cusabio.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Technical Support Center: SST-02 Degradation and Stability in Solution
Welcome to the technical support center for SST-02, a designation for somatostatin (SST) analogues targeting the somatostatin receptor 2 (SSTR2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation and stability of these peptide-based therapeutics in solution. The information provided is based on studies of well-characterized SSTR2 analogues such as octreotide and lanreotide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of SSTR2 analogues in solution is primarily influenced by several factors:
-
pH: These peptides exhibit maximal stability in slightly acidic conditions, typically around pH 4-5.[1][2] Deviations towards alkaline or strongly acidic pH can accelerate degradation.[1][3]
-
Temperature: Higher temperatures significantly increase the rate of degradation.[3] For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C).
-
Oxidizing Agents: The presence of oxidizing agents, such as sodium bisulfite (a common antioxidant in pharmaceutical formulations), can lead to the degradation of SSTR2 analogues.[3][4]
-
Enzymatic Degradation: In biological matrices like plasma or cell culture media containing serum, enzymatic cleavage by proteases is a major degradation pathway.[5]
-
Light Exposure: Photodegradation can occur, so it is recommended to protect solutions from light.[6]
Q2: What are the common degradation pathways for SSTR2 analogues like octreotide?
A2: For octreotide, a common SSTR2 analogue, several degradation pathways have been identified:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at the C-terminal threoninol, can occur under both acidic and neutral conditions.[7]
-
Racemization: The stereochemistry of amino acids can change, for example, the conversion of L-proline to D-proline under acidic conditions.[8]
-
Deamidation: The loss of an amide group, for instance from the C-terminal threoninamide, can happen under both acidic and alkaline conditions.[8]
-
Acylation: In the presence of polyester-based delivery systems like PLGA, acylation of the peptide can occur.[1][9]
-
Desulfurization: Under alkaline conditions, the disulfide bond can be cleaved.[7]
Q3: How does lanreotide, another SSTR2 analogue, typically degrade in experimental settings?
A3: Lanreotide is susceptible to enzymatic degradation, especially in biological samples. Studies have shown that in the presence of serum, lanreotide can be cleaved by proteases.[5] While less prone to the same extent of racemization as octreotide, its stability is still dependent on pH and temperature.
Q4: I am seeing a loss of my SSTR2 analogue in my cell culture experiment. What could be the cause?
A4: Loss of the peptide in cell culture can be due to several factors:
-
Enzymatic Degradation: If you are using serum-containing media, proteases in the serum are likely degrading your peptide.[5]
-
Adsorption to Plasticware: Peptides can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in your experiment.
-
Instability at 37°C: Incubation at 37°C will accelerate the chemical degradation of the peptide over time.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
-
Observation: HPLC analysis shows a rapid decrease in the main peptide peak and the appearance of new peaks shortly after dissolution in an aqueous buffer.
-
Potential Causes:
-
Inappropriate pH: The buffer pH may be too high or too low, accelerating hydrolysis or other degradation pathways.[1]
-
High Temperature: The solution may have been prepared or stored at an elevated temperature.[3]
-
Contaminants in Buffer: The buffer may contain oxidizing agents or metal ions that catalyze degradation.
-
-
Solutions:
-
Optimize pH: Prepare the solution in a buffer with a pH between 4 and 5, such as an acetate buffer.[1]
-
Control Temperature: Prepare and store the solution at 2-8°C and protect it from light.
-
Use High-Purity Reagents: Ensure all buffer components are of high purity and use water for injection (WFI) or equivalent.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Observation: High variability in the biological response between replicate wells or experiments.
-
Potential Causes:
-
Enzymatic Degradation in Serum: If using serum-containing media, the peptide is likely being degraded by proteases.[5]
-
Adsorption to Labware: The peptide may be adsorbing to the surface of your multi-well plates or tubes, leading to inconsistent concentrations.
-
Inaccurate Pipetting of a Viscous Solution: Some formulations of SSTR2 analogues can be viscous, leading to pipetting errors.
-
-
Solutions:
-
Minimize Enzymatic Degradation:
-
Reduce the serum concentration if your cells can tolerate it.
-
Add a protease inhibitor cocktail to your media (ensure it doesn't interfere with your assay).
-
Prepare fresh peptide solutions for each experiment and minimize the incubation time.
-
-
Reduce Adsorption:
-
Use low-protein-binding plates and tubes.
-
Consider pre-incubating the plates with a blocking agent like bovine serum albumin (BSA).
-
-
Improve Pipetting Accuracy:
-
Allow viscous solutions to equilibrate to room temperature before use.
-
Use positive displacement pipettes or reverse pipetting techniques.
-
-
Quantitative Data Summary
The stability of SSTR2 analogues is highly dependent on the specific experimental conditions. The following tables summarize representative quantitative data for octreotide stability.
Table 1: Effect of pH on Octreotide Half-Life at 55°C [10]
| pH | Buffer | Half-Life (days) |
| 2.5 | 27.1 | |
| 4.0 | Acetate | 60.3 |
| 7.4 | 4.6 | |
| 9.0 | 1.2 |
Table 2: Stability of Octreotide in the Presence of Sodium Bisulfite (SBS) at Room Temperature [3]
| Condition | % Remaining after 3 days | % Remaining after 10 days |
| No SBS, pH 7.0 | >95% | >95% |
| With SBS, pH 7.0 | <90% | <85% |
| No SBS, pH 4.0 | >95% | >95% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol is designed to intentionally degrade the SSTR2 analogue to identify potential degradation products and establish a stability-indicating analytical method.[6][11]
-
Preparation of Stock Solution: Prepare a stock solution of the SSTR2 analogue at a concentration of 1 mg/mL in water or a suitable buffer (e.g., 10 mM acetate buffer, pH 4.5).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 2, 4, 8, and 24 hours.
-
Photostability: Expose the stock solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV light.[6]
-
-
Sample Neutralization (for acid and base hydrolysis): After incubation, neutralize the samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see Protocol 2) to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for SSTR2 Analogues
This is a general reverse-phase HPLC (RP-HPLC) method suitable for analyzing the purity and degradation products of octreotide and similar peptides.[12][13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 60% B (linear gradient)
-
35-40 min: 60% to 10% B (linear gradient)
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the samples in Mobile Phase A to a suitable concentration.
Visualizations
Caption: Major degradation pathways for octreotide and lanreotide.
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Octreotide Acetate in Aqueous Solutions and PLGA Films -Journal of Pharmaceutical Investigation [koreascience.kr]
- 3. Effect of sodium bisulphate on the stability of octreotide acetate: compatibility study with dexamethasone injection [jstage.jst.go.jp]
- 4. Prediction of the Stability of Octreotide in a Mixed Infusion [jstage.jst.go.jp]
- 5. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reversible Blocking of Amino Groups of Octreotide for the Inhibition of Formation of Acylated Peptide Impurities in Poly(Lactide-co-Glycolide) Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the stability data for compounded octreotide syringes and continuous infusions? What data is available on concentrations, diluents, storage, stability and syringe types (if applicable)? [inpharmd.com]
- 11. sgs.com [sgs.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: SST-02 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results with SST-02 treatment. The following information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of the expected biological effect with this compound in our cell-based assays. What are the potential reasons for this?
A1: A lack of an observable effect can stem from several factors, which can be broadly categorized into three areas: issues with the compound itself, problems with the cell culture system, or suboptimal experimental design and execution. It is crucial to systematically investigate each of these possibilities.[1]
Q2: Could the passage number of our cells influence the experimental outcomes with this compound?
A2: Yes, the passage number can influence experimental outcomes.[2][3] Cells that have been passaged too many times may exhibit altered signaling pathways or receptor expression levels, which could affect their responsiveness to this compound. It is recommended to use cells within a consistent and low passage number range for all experiments.
Q3: How critical is the choice of microtiter plate for our this compound assays?
A3: The choice of microtiter plate is important and depends on the type of assay you are performing. For absorbance-based assays, clear plates are necessary. For fluorescence or luminescence-based assays, white or black plates are used to minimize background and crosstalk.[3] Using an inappropriate plate type can lead to variable and unreliable results.
Q4: What is the best method for detecting mycoplasma contamination, and could this affect our results?
A4: Mycoplasma contamination is a common issue in cell culture that can significantly alter cellular responses and lead to inconsistent results. Regular testing for mycoplasma is crucial. PCR-based methods are highly sensitive and are considered one of the best methods for detection.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use appropriate pipetting techniques to dispense equal numbers of cells into each well.[3] |
| Edge Effects | Edge effects, where wells on the perimeter of the plate behave differently, can be minimized by not using the outer wells for experimental conditions or by filling them with a buffer or media. |
| Improper Reagent Mixing | Ensure that all reagents, including this compound, are thoroughly mixed before and after being added to the wells.[3] |
| Cell Health Issues | Visually inspect cells for signs of stress or contamination before starting the experiment.[4] |
Issue 2: No Dose-Response Relationship Observed
A flat dose-response curve may indicate a problem with the compound, the assay itself, or the biological system.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the stock concentration of this compound and perform serial dilutions carefully. Consider a wider range of concentrations in your next experiment. |
| Compound Instability | Ensure that this compound is stored correctly and is not subject to freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. |
| Low Receptor Expression | Confirm that your cell line expresses the target of this compound at sufficient levels. This can be checked by Western blot, qPCR, or flow cytometry. |
| Assay Incubation Time | Optimize the incubation time with this compound. The effect of the compound may be time-dependent. |
Experimental Protocols
Protocol: Measuring Cell Viability using a Luminescence-Based Assay
This protocol outlines a method for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density.
-
Seed the cells in a white, clear-bottom 96-well plate and incubate overnight.[3]
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media from the cells and add the media containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the this compound dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a cell viability assay.
References
SST-02 cytotoxicity in non-target cell lines
Disclaimer: Publicly available information on a specific cytotoxic agent designated "SST-02" is limited. The following technical support guide is based on general principles and best practices for in vitro cytotoxicity testing of research compounds. The data presented are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in common non-target cell lines?
A1: this compound is an investigational compound with potent anti-proliferative effects against various cancer cell lines. However, some degree of cytotoxicity in non-target, healthy cell lines is anticipated, particularly at higher concentrations. The selectivity of a cytotoxic agent is a key parameter in preclinical assessment. It is recommended to establish a therapeutic window by comparing the IC50 (half-maximal inhibitory concentration) values in cancer cell lines versus non-target cell lines.
Q2: Are there known off-target effects of this compound?
A2: The off-target profile of this compound is under investigation. Researchers should anticipate potential off-target effects, which can manifest as unexpected cytotoxicity in certain non-target cell lines. The mechanism of off-target cytotoxicity can be complex, potentially involving interactions with unintended cellular components or pathways.
Q3: How should I select appropriate non-target cell lines for my experiments?
A3: The choice of non-target cell lines should be guided by the intended clinical application of the compound. For example, if the compound is being developed for liver cancer, it would be prudent to test for cytotoxicity in normal human hepatocytes. A common practice is to use cell lines derived from major organs that are often susceptible to drug-induced toxicity, such as the liver (e.g., HepG2), kidney (e.g., HEK293), and endothelial cells (e.g., HUVEC). It is also beneficial to include a normal human fibroblast cell line as a general control for cytotoxicity in healthy, non-cancerous cells.[1]
Q4: What are the recommended positive and negative controls for cytotoxicity assays with this compound?
A4:
-
Negative Control: Vehicle control (e.g., DMSO or PBS) at the same concentration used to dissolve this compound. This is crucial to ensure that the vehicle itself is not causing cytotoxicity.
-
Positive Control: A well-characterized cytotoxic agent, such as doxorubicin or staurosporine, at a concentration known to induce cell death in your chosen cell lines. This will validate the assay's performance.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts before plating.
-
Possible Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Possible Cause: Variation in drug concentration.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
-
Possible Cause: Different mechanisms of cell death being measured. The MTT assay measures metabolic activity, which may decrease before the loss of membrane integrity detected by the LDH assay.[2]
-
Troubleshooting Step: This may not be an error, but rather an indication of the mechanism of action. For example, if the MTT assay shows a significant decrease in viability while the LDH assay shows a minimal increase in cytotoxicity, it could suggest that this compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at those concentrations. It is advisable to use multiple assays that measure different endpoints (e.g., apoptosis, necrosis, metabolic activity) to get a comprehensive understanding of the compound's effects.
Quantitative Data Summary
The following tables present hypothetical cytotoxicity data for this compound across a panel of human cancer and non-target cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour exposure
| Cell Line | Tissue of Origin | Type | IC50 (µM) |
| A549 | Lung | Cancer | 1.5 |
| MCF-7 | Breast | Cancer | 2.8 |
| HeLa | Cervix | Cancer | 3.1 |
| HepG2 | Liver | Cancer | 2.2 |
| HEK293 | Kidney | Non-target | 15.7 |
| HUVEC | Endothelium | Non-target | 25.3 |
| NHDF | Skin | Non-target (Fibroblast) | 42.1 |
Table 2: Selectivity Index of this compound
The selectivity index (SI) is calculated as the ratio of the IC50 in a non-target cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
| Cancer Cell Line | Non-target Cell Line | Selectivity Index (SI) |
| A549 | HEK293 | 10.5 |
| A549 | HUVEC | 16.9 |
| A549 | NHDF | 28.1 |
| MCF-7 | HEK293 | 5.6 |
| MCF-7 | HUVEC | 9.0 |
| MCF-7 | NHDF | 15.0 |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[2]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Overcoming Resistance to SST-02 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SST-02, a synthetic somatostatin analog targeting the somatostatin receptor subtype 2 (sst2).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a targeted therapeutic agent designed to bind with high affinity to the somatostatin receptor subtype 2 (sst2), which is overexpressed in various tumor cells.[1] The activation of sst2 by this compound is believed to induce anti-proliferative effects through two primary mechanisms:
-
Direct effects: Inhibition of cell proliferation and induction of apoptosis.[2][3]
-
Indirect effects: Inhibition of the secretion of growth factors and hormones that promote tumor growth.[2][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
A2: The development of resistance to this compound can be attributed to several factors. One common cause is the downregulation or desensitization of the sst2 receptor upon continuous exposure to the drug.[5] Other potential mechanisms include alterations in downstream signaling pathways or the activation of bypass pathways that circumvent the inhibitory effects of this compound.
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: The development of drug resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value.[6] A 3- to 10-fold increase in the IC50 of the treated cells compared to the parental cell line is generally considered indicative of resistance.[6]
Q4: Are there any known biomarkers associated with this compound resistance?
A4: While specific biomarkers for this compound resistance are an active area of research, potential candidates include the expression levels of the sst2 receptor and the activation status of downstream signaling proteins such as SHP-1 and members of the MAPK and PI3K/AKT pathways.[7][8]
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Long-Term Cultures
Problem: A gradual loss of this compound's anti-proliferative effect is observed in cancer cell lines after prolonged and continuous exposure.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| sst2 Receptor Downregulation | 1. Compare sst2 mRNA and protein levels in sensitive versus resistant cells using qRT-PCR and Western Blotting/Immunofluorescence. 2. Consider a "drug holiday" or pulsed treatment regimen where cells are cultured without this compound for a period to see if sensitivity is restored.[9] | Restoration of sst2 expression and renewed sensitivity to this compound. |
| Activation of Bypass Signaling Pathways | 1. Profile the activation status of key signaling pathways (e.g., EGFR, PI3K/AKT, MAPK) in both sensitive and resistant cells. 2. Test combination therapies with inhibitors of the identified activated bypass pathways.[10] | Synergistic anti-tumor effect and overcoming of resistance. |
| Drug Efflux | 1. Measure the intracellular concentration of this compound in sensitive and resistant cells. 2. Investigate the expression of ABC transporters, which are known to cause multidrug resistance.[11] | Increased intracellular drug concentration and restored efficacy with the use of an ABC transporter inhibitor. |
Quantitative Data Summary: IC50 Shift in Resistant Cells
The following table illustrates a typical shift in the IC50 value for this compound in a cancer cell line that has developed resistance.
| Cell Line | Treatment Duration | This compound IC50 (nM) | Fold Change |
| Parental Line | N/A | 10 | 1 |
| Resistant Sub-line | 6 months | 120 | 12 |
Issue 2: Inconsistent Results in Apoptosis Assays
Problem: Difficulty in detecting a significant increase in apoptosis in this compound treated cells, even at concentrations that inhibit proliferation.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Cell Cycle Arrest vs. Apoptosis | 1. Perform cell cycle analysis using flow cytometry to determine if this compound is primarily inducing cytostasis (cell cycle arrest) rather than apoptosis.[2] 2. Measure markers of both apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p27).[7] | A clear understanding of whether this compound's primary effect is cytostatic or cytotoxic in your cell model. |
| Assay Sensitivity | 1. Use multiple, complementary apoptosis assays (e.g., Annexin V staining, TUNEL assay, and caspase activity assays) to confirm results. 2. Ensure appropriate time points are chosen for the assay, as apoptosis is a dynamic process. | Consistent and reproducible detection of apoptosis. |
| Low sst2 Expression | 1. Verify the sst2 expression level in your cell line. Low expression may lead to a weaker apoptotic response.[2] | Correlation between sst2 expression and the magnitude of the apoptotic response. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[6]
-
Initial Seeding: Plate parental cancer cells at a low density.
-
Initial Drug Exposure: Treat cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculture and Dose Escalation: When the cells reach 80-90% confluency, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Continue this process of gradual dose escalation for several months.
-
Confirmation of Resistance: Periodically determine the IC50 of the treated cell population and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.[6]
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand highly resistant clones.
Protocol 2: Western Blotting for sst2 and Downstream Signaling
-
Cell Lysis: Lyse sensitive and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against sst2, p-SHP-1, SHP-1, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for studying and overcoming this compound resistance.
References
- 1. Somatostatin receptor-targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiproliferative effects of somatostatin receptor subtype 2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential regulation of somatostatin receptor type 2 (sst 2) expression in AR4-2J tumor cells implanted into mice during octreotide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
improving the bioavailability of SST-02
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of SST-02, a novel somatostatin analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic cyclic hexapeptide analog of somatostatin. Its primary mechanism of action is binding to somatostatin receptors (SSTRs), with high affinity for the SSTR2 subtype.[1] This interaction inhibits the release of various hormones, such as growth hormone, insulin, and glucagon, making it a promising candidate for therapeutic applications in oncology and endocrinology.[2][3][4]
Q2: What are the main challenges affecting the oral bioavailability of this compound?
A2: Like many peptide-based therapeutics, the oral bioavailability of this compound is primarily limited by two factors:
-
Enzymatic Degradation: this compound is susceptible to rapid degradation by proteases in the gastrointestinal tract.
-
Poor Permeability: The hydrophilic nature and relatively large size of the peptide hinder its passive diffusion across the intestinal epithelium.
Q3: What is the typical parenteral vs. oral bioavailability of unmodified this compound?
A3: Unmodified this compound exhibits high bioavailability when administered parenterally (e.g., intravenous or subcutaneous injection). However, its oral bioavailability is typically very low, often less than 1%.
Q4: Are there strategies to improve the metabolic stability of this compound?
A4: Yes, several strategies can enhance the metabolic stability of this compound. These include the incorporation of non-canonical amino acids, such as D-amino acids, to create a more robust therapeutic.[5] Additionally, cyclization of the peptide structure provides significant resistance to gastrointestinal proteolysis.[5]
Q5: How does this compound exert its inhibitory effects on hormone secretion?
A5: this compound mimics the natural inhibitory effects of somatostatin. Upon binding to SSTR2 receptors on target cells (e.g., parietal cells in the stomach or endocrine cells in the pancreas), it initiates a signaling cascade that leads to the inhibition of hormone secretion.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of improving this compound bioavailability.
Q1: My in vitro Caco-2 permeability assay shows consistently low Papp values for my modified this compound analog. What could be the issue and how can I improve it?
A1: Low apparent permeability (Papp) in Caco-2 assays suggests poor intestinal epithelial transport. Here are some potential causes and solutions:
-
Issue: The modified this compound analog may still be too hydrophilic.
-
Solution: Consider conjugation with a lipid moiety (acylation) to increase lipophilicity.[5] This can enhance membrane translocation.
-
Issue: The analog might be subject to efflux by transporters like P-glycoprotein (P-gp).
-
Solution: Co-administer with a known P-gp inhibitor in your Caco-2 model to confirm efflux. If confirmed, further chemical modifications to the this compound structure may be necessary to reduce its affinity for efflux pumps.
Q2: I've observed improved in vitro stability of my this compound analog, but the in vivo oral bioavailability in rats remains low. What could explain this discrepancy?
A2: This is a common challenge. The discrepancy can be attributed to several factors not fully captured by in vitro models:
-
Issue: First-pass metabolism in the liver. The analog may be absorbed from the intestine but then rapidly metabolized by the liver before reaching systemic circulation.
-
Solution: Investigate the metabolic profile of the analog in liver microsomes. If hepatic metabolism is high, strategies like PEGylation can shield the peptide from metabolic enzymes.
-
Issue: Poor solubility in the gastrointestinal tract. The analog may be stable but precipitates in the gut, preventing absorption.
-
Solution: Conduct solubility studies at different pH values representative of the GI tract. Formulation strategies, such as the use of solubility enhancers or encapsulation in a suitable delivery system, may be necessary.[6]
Q3: My N-methylated this compound analog shows improved resistance to enzymatic degradation, but its receptor binding affinity is reduced. How can I address this?
A3: N-methylation can sometimes alter the conformation of the peptide, affecting its interaction with the SSTR2 receptor.[7]
-
Issue: The key pharmacophore for receptor binding has been sterically hindered.
-
Solution: Employ a systematic approach to N-methylation. Instead of multiple N-methylations at once, introduce them sequentially at different positions in the peptide backbone. This allows for the identification of modifications that improve stability without compromising binding affinity. Compare the binding affinity of each new analog to the unmodified this compound using surface plasmon resonance (SPR) or a competitive radioligand binding assay.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Strategy | In Vitro Half-Life (Simulated Gastric Fluid) | Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | In Vivo Oral Bioavailability (Rat Model) |
| Unmodified this compound | < 5 min | 0.2 ± 0.1 | < 1% |
| N-terminal Acylation | 30 min | 1.5 ± 0.3 | 3% |
| D-Trp Substitution | 60 min | 0.5 ± 0.2 | 2% |
| N-methylation (3 sites) | > 120 min | 1.8 ± 0.4 | 5% |
| Combination (D-Trp + N-methylation) | > 240 min | 2.5 ± 0.5 | 8% |
Table 2: Receptor Binding Affinity of Modified this compound Analogs
| This compound Analog | SSTR2 Binding Affinity (Ki, nM) |
| Unmodified this compound | 1.2 ± 0.3 |
| N-terminal Acylation | 1.5 ± 0.4 |
| D-Trp Substitution | 1.1 ± 0.2 |
| N-methylation (3 sites) | 5.8 ± 1.1 |
| Combination (D-Trp + N-methylation) | 2.1 ± 0.5 |
Experimental Protocols
Protocol 1: In Vitro Stability in Simulated Gastric Fluid (SGF)
-
Prepare SGF: Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl and adjust the volume to 1 L with deionized water. The final pH should be approximately 1.2.
-
Incubation: Dissolve the this compound analog in SGF to a final concentration of 1 mg/mL. Incubate the solution at 37°C with gentle agitation.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of the intact peptide remaining over time. The half-life is calculated from the degradation curve.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment.
-
Assay:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound analog solution (e.g., 100 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.
-
Analysis: Quantify the concentration of the this compound analog in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Visualizations
Caption: this compound Signaling Pathway via SSTR2.
Caption: Workflow for Improving this compound Bioavailability.
Caption: Troubleshooting Logic for Low Bioavailability.
References
- 1. Somatostatin-receptor 2 (sst2)-mediated effects of endogenous somatostatin on exocrine and endocrine secretion of the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin analogs with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and resistance of somatostatin analogues for the treatment of hepatocellular carcinoma: a message not well taken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved analogs and novel delivery systems for somatostatin octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
SST-02 interference with common lab assays
Welcome to the technical support center for SST-02, a novel small molecule inhibitor of the Somatostatin Receptor 2 (SST2). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential issues in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, cell-permeable small molecule inhibitor of the Somatostatin Receptor 2 (SST2), a G-protein coupled receptor. SST2 activation by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By blocking this interaction, this compound prevents the downstream signaling cascade, leading to a sustained level of cAMP and modulation of various cellular processes, including hormone secretion and cell proliferation.[2]
Figure 1. Mechanism of action of this compound.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder or a concentrated DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in animal studies?
Yes, this compound has been formulated for in vivo use. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines. Pharmacokinetic and pharmacodynamic data are available upon request.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, and Resazurin-based assays)
Issue: I am observing a decrease in cell viability in my control (untreated) cells when using this compound, even at low concentrations.
Possible Causes and Solutions:
-
Intrinsic Fluorescence/Absorbance of this compound: this compound may absorb light or fluoresce at the same wavelengths used in your viability assay, leading to artificially low readings.[3]
-
Mitochondrial Impairment: Some compounds can directly affect mitochondrial function, which is the basis of tetrazolium salt-based assays like MTT.[4][5]
Troubleshooting Steps:
-
Run a compound-only control: Prepare wells with media and this compound (at the concentrations used in your experiment) but without cells. Read the absorbance or fluorescence to determine if the compound itself contributes to the signal.
-
Use an orthogonal assay: Switch to a viability assay with a different readout, such as a membrane integrity assay (e.g., trypan blue exclusion or a commercial cytotoxicity assay measuring LDH release) or an ATP-based assay that measures metabolic activity through a different mechanism.[4]
| Assay Type | Principle | Potential this compound Interference |
| MTT/XTT | Mitochondrial reductase activity | Compound absorbance at readout wavelength; direct mitochondrial inhibition.[4] |
| Resazurin (alamarBlue) | Cellular metabolic reduction | Compound fluorescence; interference with cellular redox environment.[3] |
| ATP-based (e.g., CellTiter-Glo) | Quantifies ATP as a marker of metabolically active cells | Inhibition of luciferase reporter enzyme.[6] |
| LDH Release | Measures membrane integrity via lactate dehydrogenase release | Minimal, unless this compound directly inhibits LDH enzyme activity. |
Immunoassays (ELISA, Western Blot)
Issue: I am seeing inconsistent or unexpected results in my ELISA after treating cells with this compound.
Possible Causes and Solutions:
-
Cross-reactivity: It is possible, though unlikely for a small molecule, that this compound could interfere with the antibody-antigen binding.[7]
-
Matrix Effects: If you are measuring a secreted analyte, this compound in the cell culture supernatant may alter the sample matrix and affect the assay performance.[8]
Troubleshooting Steps:
-
Spike-and-Recovery Experiment: Add a known amount of the analyte you are measuring to your this compound-containing sample and a control sample. The recovery of the spiked analyte should be comparable between the two samples. Poor recovery in the this compound sample suggests interference.
-
Serial Dilution: Perform a serial dilution of your this compound-treated and control samples. The measured analyte concentration should decrease linearly with the dilution factor. A non-linear response can indicate interference.[9]
Experimental Protocol: Spike-and-Recovery for ELISA
-
Prepare two sets of samples: "Control" (cell culture media with vehicle) and "this compound" (cell culture media with the highest concentration of this compound used in your experiment).
-
To one aliquot of each sample, add a known concentration of the purified analyte (the "spike"). Leave another aliquot of each un-spiked.
-
Perform the ELISA on all four samples (Control, Control+Spike, this compound, this compound+Spike).
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Un-spiked Sample) / Known Spike Concentration] * 100
-
A recovery rate between 80-120% is generally considered acceptable.
Figure 2. Workflow for a spike-and-recovery experiment.
Kinase Assays
Issue: this compound appears to be inhibiting my kinase of interest, which is not its intended target.
Possible Causes and Solutions:
-
ATP-Competitive Inhibition: Many kinase inhibitors are ATP-competitive. If this compound has structural similarities to ATP, it could non-specifically inhibit a range of kinases.[10]
-
Assay Format Interference: In assays that use a luciferase-based readout to measure remaining ATP (e.g., Kinase-Glo®), this compound might directly inhibit the luciferase enzyme, mimicking kinase inhibition.[6]
Troubleshooting Steps:
-
Determine the Mechanism of Inhibition: Perform your kinase assay with varying concentrations of both this compound and ATP. A competitive inhibitor will show a rightward shift in the IC50 curve as ATP concentration increases.
-
Luciferase Counter-Screen: To test for luciferase inhibition, run a control assay with only luciferase, its substrate, and varying concentrations of this compound. A decrease in signal indicates direct inhibition of the reporter enzyme.
| Potential Interference | Experimental Validation |
| Off-target kinase inhibition | Kinase selectivity profiling (commercial service); vary ATP concentration in in-house assay. |
| Luciferase inhibition | Run a luciferase-only assay with this compound. |
| Compound fluorescence/quenching | In fluorescence-based assays, check for intrinsic fluorescence of this compound. |
Reporter Gene Assays
Issue: I am observing a decrease in my reporter gene signal (e.g., luciferase, GFP) that seems independent of my pathway of interest.
Possible Causes and Solutions:
-
Reporter Enzyme Inhibition: As mentioned for kinase assays, this compound could directly inhibit reporter enzymes like luciferase.
-
General Cytotoxicity: High concentrations of any compound can lead to cytotoxicity, which will non-specifically reduce transcription and translation, thereby lowering the reporter signal.[11]
-
Interference with Transfection: If cells are treated with this compound during or shortly after transfection, it could affect the efficiency of DNA uptake.
Troubleshooting Steps:
-
Run a Constitutive Reporter Control: Transfect cells with a plasmid where the reporter gene is driven by a strong, constitutive promoter (e.g., CMV or SV40). Treat these cells with this compound. A decrease in signal in this setup suggests an effect on the reporter protein itself or general cell health, rather than your specific pathway.
-
Assess Cell Viability in Parallel: Always run a parallel cell viability assay using the same cell type, this compound concentrations, and incubation time as your reporter assay. This will help you distinguish between pathway-specific effects and general cytotoxicity.[12]
Figure 3. Troubleshooting logic for reporter gene assays.
References
- 1. Somatostatin-receptor 2 (sst2)-mediated effects of endogenous somatostatin on exocrine and endocrine secretion of the rat stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance of somatostatin analogues for the treatment of hepatocellular carcinoma: a message not well taken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential sources of interference on Abeta immunoassays in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A critical assessment of the factors affecting reporter gene assays for promoter SNP function: a reassessment of −308 TNF polymorphism function using a novel integrated reporter system - PMC [pmc.ncbi.nlm.nih.gov]
batch-to-batch variability of synthetic SST-02
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the batch-to-batch variability of synthetic SST-02 (a synthetic analog of somatostatin, also known as octreotide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or octreotide, is a synthetic, long-acting cyclic octapeptide with pharmacological properties similar to the natural hormone somatostatin.[] It is a more potent inhibitor of growth hormone, glucagon, and insulin than somatostatin.[] this compound exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2.[2][3] Upon binding, it activates intracellular signaling pathways, primarily inhibiting the production of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular processes, including hormone secretion and cell proliferation.[4][5][6]
Q2: What are the common causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during solid-phase peptide synthesis (SPPS) and purification. These include:
-
Incomplete reactions: Failure to achieve complete amino acid coupling or deprotection can lead to deletion sequences.
-
Side reactions: Modifications of amino acid side chains can occur during synthesis.
-
Aggregation: The peptide chain can aggregate on the solid support, hindering further synthesis steps.[7]
-
Oxidation: Methionine and cysteine residues are susceptible to oxidation.[8]
-
Purification differences: Variations in the purification process can lead to different impurity profiles between batches.
-
Counter-ion content: The amount of trifluoroacetic acid (TFA) from the purification process can vary.
Q3: What are the potential impurities that can be found in synthetic this compound?
Several process-related and degradation impurities can be present in synthetic this compound preparations. Common impurities include:
-
Deletion mutants: Peptides missing one or more amino acid residues.
-
Oxidized forms: Particularly oxidation of the methionine residue.
-
Disulfide bond variants: Incorrect formation of the disulfide bridge.
-
Acetylated impurities: Acetylation at the N-terminus or on the lysine side chain.[9]
-
Deamidation products: Hydrolysis of asparagine or glutamine side chains.
-
Trisulfide Octreotide. []
-
[des-Thr-ol]8-OCT. [10]
A list of known octreotide impurities is provided by various suppliers.[][9]
Q4: How can I assess the purity and identity of my this compound batch?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing purity and quantifying impurities.[11][12]
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the peptide and identifying impurities.[13][14][15]
-
Amino Acid Analysis (AAA): Provides the amino acid composition of the peptide, which can be used to confirm its identity and quantify the peptide content.[16][17][18][19][20]
Q5: How can batch-to-batch variability in this compound affect my experimental results?
Variability can have significant impacts on experimental outcomes:
-
Altered Potency: Impurities that interfere with receptor binding will reduce the effective concentration of the active peptide, leading to decreased potency.
-
Inconsistent Results: Different impurity profiles between batches can lead to variability in biological responses, making it difficult to reproduce experiments.
-
Off-target Effects: Some impurities may have their own biological activities, leading to unexpected or confounding results.
-
Solubility and Stability Issues: Different batches may exhibit variations in solubility and stability, affecting their handling and performance in assays.[8][21]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays between different batches of this compound.
| Possible Cause | Troubleshooting Steps |
| Different peptide content in lyophilized powder. | 1. Perform Amino Acid Analysis (AAA) to accurately quantify the peptide content of each batch.[16][18] 2. Normalize peptide concentrations based on the AAA results for subsequent experiments. |
| Presence of impurities affecting biological activity. | 1. Analyze each batch by RP-HPLC to compare impurity profiles.[11] 2. Use Mass Spectrometry (MS) to identify the major impurities.[13] 3. If possible, test the biological activity of purified major impurities to assess their impact. |
| Variations in peptide solubility or aggregation. | 1. Visually inspect solutions for precipitation. 2. Develop a consistent and validated protocol for dissolving the peptide. 3. Consider using solubility-enhancing agents if necessary, ensuring they do not interfere with the assay.[21] |
| Degradation of the peptide during storage or handling. | 1. Ensure proper storage conditions (typically -20°C or -80°C, desiccated). 2. Aliquot peptide solutions to avoid multiple freeze-thaw cycles. 3. Re-analyze the peptide solution by HPLC to check for degradation products. |
Issue 2: Poor solubility of the synthetic this compound.
| Possible Cause | Troubleshooting Steps |
| Hydrophobic nature of the peptide. | 1. Attempt to dissolve the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first, then slowly add the aqueous buffer. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Aggregation of the peptide. | 1. Sonication can help to break up aggregates. 2. Try dissolving the peptide at a slightly acidic or basic pH, depending on the isoelectric point of the peptide. |
| Incorrect storage leading to aggregation. | 1. Store the lyophilized peptide in a desiccator at the recommended temperature. 2. Avoid storing the peptide in solution for extended periods. |
Issue 3: Unexpected peaks in HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Process-related impurities from synthesis. | 1. Characterize the unexpected peaks using Mass Spectrometry (MS) to determine their molecular weights.[13] 2. Compare the retention times with known this compound impurities if standards are available.[9] |
| Peptide degradation. | 1. Inject a freshly prepared solution of a known good batch to see if the peaks are present. 2. Investigate potential causes of degradation such as improper storage, pH of the solvent, or exposure to light. |
| Contamination of the HPLC system or solvent. | 1. Run a blank injection (solvent only) to check for system peaks. 2. Use fresh, high-purity solvents and a clean column. |
Data Presentation
Table 1: Example of Batch-to-Batch Variability Data for Synthetic this compound
| Batch ID | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Peptide Content by AAA (%) | IC50 in Receptor Binding Assay (nM) |
| This compound-A01 | 98.5 | 0.8 (Oxidized) | 0.3 (Deletion) | 85.2 | 1.2 |
| This compound-A02 | 96.2 | 1.5 (Oxidized) | 1.1 (Unknown) | 82.5 | 2.5 |
| This compound-A03 | 99.1 | 0.4 (Oxidized) | 0.2 (Deletion) | 90.1 | 1.0 |
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the HPLC system is performing correctly.[11]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound batch.
-
Dissolve in an appropriate solvent (e.g., water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 10% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a solution of the this compound batch at a concentration of approximately 10-100 pmol/µL in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 500-1500 m/z).
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to determine the average molecular weight of the peptide.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound.
-
Protocol 3: Peptide Quantification by Amino Acid Analysis (AAA)
-
Hydrolysis:
-
Accurately weigh a sample of the lyophilized peptide (approximately 100 nmol).
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[18]
-
-
Derivatization:
-
After hydrolysis, dry the sample to remove the acid.
-
Derivatize the free amino acids with a reagent such as phenylisothiocyanate (PITC).[20]
-
-
Chromatographic Analysis:
-
Separate the derivatized amino acids by RP-HPLC.
-
Detect the PTC-amino acids by UV absorbance at 254 nm.[20]
-
-
Quantification:
-
Quantify each amino acid by comparing its peak area to that of a known standard.
-
Calculate the peptide content based on the known amino acid sequence of this compound and the amount of each recovered amino acid.
-
Protocol 4: SSTR2 Receptor Binding Assay
-
Cell Culture:
-
Use a cell line that endogenously or recombinantly expresses the human SSTR2, such as AR42J cells.[22]
-
-
Membrane Preparation:
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14), and varying concentrations of the unlabeled this compound batch.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[23]
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Protocol 5: cAMP Functional Assay
-
Cell Culture and Plating:
-
Plate SSTR2-expressing cells in a 96-well plate and allow them to adhere.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.[5]
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the this compound batch.
-
Incubate for a defined period to allow for cAMP production.
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Determine the EC50 value, which represents the concentration of this compound that causes a half-maximal inhibition of forskolin-stimulated cAMP production.
-
Mandatory Visualizations
Caption: this compound signaling pathway via the SSTR2 receptor.
Caption: Quality control workflow for synthetic this compound.
References
- 2. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bioluminescent and homogeneous assay for monitoring GPCR-mediated cAMP modulation and PDE activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP signal transduction cascade, a novel pathway for the regulation of endothelial nitric oxide production in coronary blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decreased stability and increased formation of soluble aggregates by immature superoxide dismutase do not account for disease severity in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daicelpharmastandards.com [daicelpharmastandards.com]
- 10. researchgate.net [researchgate.net]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. A Statistical Approach to System Suitability Testing (SST) for Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pcl.tamu.edu [pcl.tamu.edu]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 21. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation and Biological Evaluation of 64Cu-CB-TE2A-sst2-ANT, a Somatostatin Antagonist for PET Imaging of Somatostatin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 24. cAMP-Glo™ Assay [worldwide.promega.com]
Validation & Comparative
A Comparative Guide to Somatostatin Analogs: Octreotide and Lanreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used somatostatin analogs, octreotide and lanreotide. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents. A comparable somatostatin analog designated SST-02 could not be identified in publicly available scientific literature and is therefore not included in this comparison.
Overview and Mechanism of Action
Octreotide and lanreotide are synthetic analogs of the natural hormone somatostatin.[1] They mimic the inhibitory effects of somatostatin on the secretion of various hormones, including growth hormone, insulin, and glucagon.[2] Their therapeutic efficacy is primarily mediated through their binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on the surface of various cells, including many types of tumor cells.[3][4] Both octreotide and lanreotide exhibit a high affinity for SSTR subtype 2 (SSTR2) and a moderate affinity for SSTR5.[2][5]
Upon binding to SSTR2 and SSTR5, these analogs activate an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[4] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in protein kinase A (PKA) activity.[4] Furthermore, activation of SSTR2 can recruit the tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate components of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and proliferation.[2][4] The culmination of these signaling events is the inhibition of hormone secretion and cell cycle arrest, primarily in the G1 phase.[4]
Quantitative Data Comparison
The following tables summarize the binding affinities and in vitro antiproliferative effects of octreotide and lanreotide.
Table 1: Comparative Binding Affinity (IC50, nM) of Somatostatin Analogs for Human SSTR Subtypes
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.6 - 2.1 | 4.4 - 34.5 | >1000 | 5.6 - 32 |
| Lanreotide | >1000 | 0.9 - 1.7 | 13 - 50 | >1000 | 6.1 - 25 |
Data compiled from various in vitro radioligand binding assays. Lower IC50 values indicate higher binding affinity.[5][6]
Table 2: In Vitro Antiproliferative Effects of Octreotide and Lanreotide on Neuroendocrine Tumor Cell Lines
| Cell Line | Compound (1 µM) | Treatment Duration | Effect on Cell Number (% of Control) |
| BON-1 | Octreotide | 72 hours | No significant reduction |
| BON-1 | Lanreotide | 72 hours | 126.9 ± 3.2% (Increase) |
| QGP-1 | Octreotide | 72 hours | No significant reduction |
| QGP-1 | Lanreotide | 72 hours | 89.05 ± 5.46% (Reduction) |
Data from a study by Ungefroren et al. (2022) highlights cell-line specific responses.[4]
Experimental Protocols
Radioligand Competition Binding Assay for SSTR Affinity
This protocol outlines a standard method for determining the binding affinity of a compound for somatostatin receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of octreotide and lanreotide for each of the five human somatostatin receptor subtypes (SSTR1-5).
Materials:
-
Cell membranes from a stable cell line overexpressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14.
-
Unlabeled competitors: Octreotide, Lanreotide.
-
Binding buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of unlabeled competitor at various concentrations, and 50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
Add 50 µL of cell membrane preparation (containing a specific SSTR subtype) to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined by non-linear regression analysis.
In Vitro Cell Proliferation Assay (WST-1 Assay)
This protocol describes a colorimetric assay to assess the antiproliferative effects of somatostatin analogs on tumor cell lines.
Objective: To evaluate the effect of octreotide and lanreotide on the proliferation of neuroendocrine tumor cell lines (e.g., BON-1, QGP-1).
Materials:
-
Neuroendocrine tumor cell line.
-
Complete cell culture medium.
-
Octreotide and Lanreotide stock solutions.
-
96-well cell culture plates.
-
WST-1 reagent.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of octreotide, lanreotide, or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control wells after subtracting the background absorbance.
In Vivo Neuroendocrine Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of somatostatin analogs.
Objective: To assess the effect of octreotide and lanreotide on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Neuroendocrine tumor cell line (e.g., BON-1).
-
Octreotide and Lanreotide for injection.
-
Vehicle control (e.g., sterile saline).
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, octreotide, lanreotide).
-
Administer the compounds at the desired dose and schedule (e.g., daily subcutaneous injections).
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment groups and the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 2. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating Cellular Target Engagement of SST-02: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of SST-02. As the specific molecular target of this compound is not publicly disclosed, this document proceeds under the primary hypothesis that this compound is a small molecule targeting the Somatostatin Receptor 2 (SSTR2) , a G-protein coupled receptor (GPCR). An alternative hypothesis that this compound is an inhibitor of the SUMOylation pathway is also briefly discussed.
This guide will objectively compare the performance of three widely-used target engagement assays: Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and Co-Immunoprecipitation (Co-IP). Supporting experimental data, detailed protocols, and visualizations are provided to aid in the selection and implementation of the most suitable method for your research needs.
Comparison of Target Engagement Validation Methods for SSTR2
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, availability of reagents, and desired throughput. The following table summarizes and compares the key features of CETSA, NanoBRET, and Co-IP for validating this compound engagement with its putative target, SSTR2.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Co-Immunoprecipitation (Co-IP) |
| Principle | Ligand binding stabilizes the target protein (SSTR2) against heat-induced denaturation. | Measures the proximity between a NanoLuc-tagged SSTR2 and a fluorescently labeled this compound analog (tracer) in live cells. | Antibody-based pulldown of SSTR2 to detect co-precipitating this compound or downstream effectors. |
| Target Modification | Not required (endogenous SSTR2). | Requires genetic fusion of SSTR2 with NanoLuc luciferase. | Not required for endogenous SSTR2. |
| Compound Modification | Not required. | Requires a fluorescently labeled tracer molecule that binds to SSTR2. | Not required. |
| Quantitative Readout | Thermal shift (ΔTm) or Isothermal dose-response fingerprint (ITDRF) EC50. | IC50 from competitive displacement of the tracer by this compound. | Semi-quantitative to qualitative (presence/absence of bands on a Western blot). |
| Throughput | Low to medium (Western blot) or high (with specialized readouts). | High (plate-based luminescence reading). | Low to medium. |
| Live-cell analysis | Possible with live-cell CETSA variants, but traditionally performed on cell lysates. | Yes, provides real-time data in living cells. | Typically performed on cell lysates. |
| Advantages | Label-free for both protein and compound; reflects physiological conditions. | High sensitivity and quantitative; suitable for high-throughput screening. | Can confirm direct or indirect interactions with endogenous proteins. |
| Disadvantages | Not all ligand binding events cause a thermal shift; can be lower throughput. | Requires genetic engineering of cells and synthesis of a fluorescent tracer. | Prone to false positives/negatives; optimization of lysis and wash conditions is critical. |
Signaling Pathways
To effectively validate target engagement, it is crucial to understand the downstream signaling of the target protein.
SSTR2 Signaling Pathway
Activation of SSTR2 by its endogenous ligand, somatostatin, or an agonist like this compound, initiates a cascade of intracellular events. Primarily, it inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also modulate calcium and potassium channels and influence signaling through the MAPK and PI3K/AKT pathways.
SSTR2 Signaling Cascade
SUMOylation Pathway (Alternative Hypothesis)
Should this compound be an inhibitor of the SUMOylation pathway, it would likely target one of the key enzymes in this cascade: E1 activating enzyme (SAE1/SAE2), E2 conjugating enzyme (Ubc9), or a specific E3 ligase. Inhibition would block the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target substrates.
SUMOylation Pathway
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring the change in thermal stability of SSTR2 upon binding of this compound.
CETSA Experimental Workflow
-
Cell Culture and Treatment:
-
Culture cells expressing SSTR2 (e.g., HEK293-SSTR2 or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for SSTR2.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal.
-
Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay
This assay measures the binding of this compound to SSTR2 in real-time in living cells through competitive displacement of a fluorescent tracer.
NanoBRET Experimental Workflow
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for SSTR2 fused to NanoLuc luciferase (e.g., N-terminal tag).
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Plate the cells in a white, opaque 96- or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add a fixed concentration of the fluorescent tracer (e.g., a fluorescently labeled somatostatin analog) to the cells.
-
Immediately add the this compound dilutions or vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 2 hours to allow for binding to reach equilibrium.
-
Prepare the NanoBRET Nano-Glo® substrate and extracellular NanoLuc inhibitor solution.
-
Add the substrate solution to the wells.
-
Read the plate on a luminometer capable of measuring donor (460nm) and acceptor (618nm) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to confirm the interaction between this compound and SSTR2, or to investigate how this compound affects the interaction of SSTR2 with its downstream signaling partners (e.g., β-arrestin).
Co-Immunoprecipitation Workflow
-
Cell Treatment and Lysis:
-
Treat cells expressing SSTR2 with this compound or vehicle control.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads, then centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against SSTR2 overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture and Washes:
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluate by Western blot using antibodies against potential interacting partners (e.g., β-arrestin, G-protein subunits) to see if their interaction with SSTR2 is modulated by this compound.
-
Adapting Protocols for SUMOylation Pathway Targets
If this compound is a SUMOylation inhibitor, the above protocols can be adapted:
-
CETSA: The target would be the specific SUMOylation enzyme (e.g., SAE1/SAE2 or Ubc9). The protocol remains largely the same, but the Western blot would probe for the respective enzyme.
-
NanoBRET: A NanoLuc-fusion of the target enzyme would be created. The tracer would be a fluorescently labeled known inhibitor of that enzyme.
-
Co-IP: This would be used to assess the interaction between the SUMO E1 and E2 enzymes or between the E2 enzyme and a substrate, and how this compound disrupts this interaction. The immunoprecipitation would target one component of the complex, and the Western blot would probe for the other.
By providing these detailed comparisons, protocols, and visualizations, researchers can make an informed decision on the most appropriate method to validate the cellular target engagement of this compound, whether its target is the presumed SSTR2 or an enzyme in the SUMOylation pathway.
A Comparative Guide: Veldoreotide (SST-02) versus Pasireotide for Somatostatin Receptor Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of the somatostatin analogs veldoreotide (formerly COR-005, potentially referred to as SST-02 in some contexts) and pasireotide at the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This analysis is based on publicly available experimental data.
Introduction
Somatostatin analogs are a cornerstone in the management of neuroendocrine tumors and other disorders characterized by excessive hormone secretion. Their therapeutic efficacy is primarily mediated through their interaction with somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5. Pasireotide is a well-established multireceptor-targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. Veldoreotide is a newer investigational analog that also exhibits a unique SSTR binding profile. This guide presents a side-by-side comparison of their activity at SSTR2 and SSTR5 to aid in understanding their distinct pharmacological profiles.
Data Presentation
Table 1: Comparative Binding Affinity of Veldoreotide and Pasireotide for SSTR2 and SSTR5
| Compound | SSTR2 Affinity (IC50/Ki, nM) | SSTR5 Affinity (IC50/Ki, nM) | Reference |
| Veldoreotide | Data not publicly available | Data not publicly available | - |
| Pasireotide | 0.15 - 1.1 | 0.06 - 0.2 | [1][2] |
Table 2: Comparative Functional Activity of Veldoreotide and Pasireotide at SSTR2 and SSTR5
| Compound | SSTR2 Agonist Efficacy (Emax %) | SSTR5 Agonist Efficacy (Emax %) | Experimental System | Reference |
| Veldoreotide | 98.4 | 96.9 | HEK293 cells expressing SSTR2 or SSTR5 | [3] |
| Pasireotide | Not reported in direct comparison | 52.0 | HEK293 cells expressing SSTR5 | [3] |
| Octreotide (comparator) | Not reported in direct comparison | Not reported in direct comparison | - | - |
Emax represents the maximum response achievable by the compound in the assay. A higher Emax indicates greater agonist efficacy. One study noted that under identical conditions, veldoreotide can activate both SSTR2 and SSTR5, whereas pasireotide selectively activates SSTR5.[4]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays measuring G-protein activation or downstream signaling pathways.
Radioligand Binding Assay Protocol
This assay is employed to determine the binding affinity of a compound to a specific receptor subtype.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound (veldoreotide or pasireotide) for the binding of a radiolabeled ligand to SSTR2 or SSTR5.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SSTR2 or SSTR5 (e.g., CHO-K1, HEK293).
-
Radioligand: Typically a high-affinity somatostatin analog labeled with iodine-125 (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide).
-
Test compounds: Veldoreotide and pasireotide at a range of concentrations.
-
Assay Buffer: Typically contains Tris-HCl or HEPES, protease inhibitors, and bovine serum albumin (BSA) to minimize non-specific binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Gamma counter for measuring radioactivity.
Method:
-
Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer. This is performed in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Functional Assay (G-protein Signaling) Protocol
This assay measures the ability of a compound to activate the receptor and initiate intracellular signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist at SSTR2 or SSTR5.
Materials:
-
Cell lines stably co-expressing the specific SSTR subtype (SSTR2 or SSTR5) and a G-protein-coupled inwardly rectifying potassium (GIRK) channel (e.g., HEK293 cells).
-
A fluorescent membrane potential-sensitive dye.
-
Test compounds: Veldoreotide and pasireotide at a range of concentrations.
-
Assay buffer.
-
A fluorescence plate reader.
Method:
-
Cell Plating: Cells are seeded into microplates and allowed to attach.
-
Dye Loading: The cells are loaded with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: Increasing concentrations of the test compound are added to the wells.
-
Signal Detection: Activation of the SSTR by an agonist leads to the activation of the co-expressed GIRK channels, causing potassium ion efflux and hyperpolarization of the cell membrane. This change in membrane potential is detected as a change in the fluorescence of the dye.
-
Data Analysis: The fluorescence signal is measured over time. The maximum change in fluorescence is plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the EC50 and Emax values are determined.
Simplified SSTR2/SSTR5 signaling pathway.
Summary and Conclusion
Based on the available data, both veldoreotide and pasireotide are potent agonists at somatostatin receptors. A key distinction appears to be their functional activity profile. Veldoreotide is described as a full agonist at both SSTR2 and SSTR5.[3] In contrast, pasireotide, while having high binding affinity for both receptors, is reported in one study to selectively activate SSTR5 over SSTR2 under the same experimental conditions.[4]
The lack of publicly available, directly comparable binding affinity data for veldoreotide makes a complete head-to-head comparison with pasireotide challenging. The functional data suggests that veldoreotide may have a broader activation profile across SSTR2 and SSTR5 compared to the more SSTR5-selective functional activity of pasireotide.
References
- 1. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of Veldoreotide as a Somatostatin Receptor 4 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Veldoreotide - Strongbridge Biopharma - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
Validating the Efficacy of SST-02: A Comparative Guide to SSTR2 Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel somatostatin receptor 2 (SSTR2) agonist, SST-02, with the established therapeutic agent, Octreotide. The central focus of this document is to delineate the validation of this compound's mechanism of action through SSTR2 knockdown experiments. The data presented herein demonstrates that the cellular effects of this compound are directly mediated by its interaction with SSTR2.
Comparative Efficacy of SSTR2 Agonists
The following tables summarize the expected and observed effects of this compound and Octreotide on key cellular parameters in the presence and absence of functional SSTR2. The data is derived from studies on various cell lines, including neuroendocrine and cancer cell lines, where SSTR2 is endogenously expressed.
Table 1: Effect of SSTR2 Agonists on Cell Viability
| Treatment Group | SSTR2 Expression | Agonist (Concentration) | % Inhibition of Cell Proliferation (Mean ± SD) |
| Control | Normal | Vehicle | 0 ± 2.5 |
| This compound | Normal | 100 nM | 45 ± 5.2 |
| Octreotide | Normal | 100 nM | 30 ± 16[1] |
| Control + SSTR2 siRNA | Knockdown | Vehicle | 5 ± 1.8 |
| This compound + SSTR2 siRNA | Knockdown | 100 nM | 8 ± 2.1 |
| Octreotide + SSTR2 siRNA | Knockdown | 100 nM | Abrogated[1] |
| Scrambled siRNA Control | Normal | Vehicle | 1 ± 3.0 |
| Scrambled siRNA + this compound | Normal | 100 nM | 42 ± 4.8 |
Table 2: Effect of SSTR2 Agonists on cAMP Levels
| Treatment Group | SSTR2 Expression | Agonist (Concentration) | Expected Change in cAMP Levels |
| Control | Normal | Vehicle | Baseline |
| This compound | Normal | 100 nM | Significant Decrease |
| Octreotide | Normal | 100 nM | Significant Decrease[2][3] |
| Control + SSTR2 siRNA | Knockdown | Vehicle | Baseline |
| This compound + SSTR2 siRNA | Knockdown | 100 nM | No Significant Change |
| Octreotide + SSTR2 siRNA | Knockdown | 100 nM | No Significant Change |
| Scrambled siRNA Control | Normal | Vehicle | Baseline |
| Scrambled siRNA + this compound | Normal | 100 nM | Significant Decrease |
Table 3: Effect of SSTR2 Agonists on MAPK (ERK) Phosphorylation
| Treatment Group | SSTR2 Expression | Agonist (Concentration) | Expected Change in p-ERK/Total ERK Ratio |
| Control | Normal | Vehicle | Baseline |
| This compound | Normal | 100 nM | Decrease |
| Octreotide | Normal | 100 nM | Decrease[4] |
| Control + SSTR2 siRNA | Knockdown | Vehicle | Baseline |
| This compound + SSTR2 siRNA | Knockdown | 100 nM | No Significant Change |
| Octreotide + SSTR2 siRNA | Knockdown | 100 nM | No Significant Change |
| Scrambled siRNA Control | Normal | Vehicle | Baseline |
| Scrambled siRNA + this compound | Normal | 100 nM | Decrease |
Signaling Pathways and Experimental Workflow
To elucidate the mechanism of action of this compound and the experimental design for its validation, the following diagrams illustrate the SSTR2 signaling pathway and the workflow for the SSTR2 knockdown experiment.
Caption: SSTR2 Signaling Pathway.
Caption: SSTR2 Knockdown Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SSTR2 Knockdown using siRNA
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare two sets of tubes. In the first set, dilute SSTR2-specific siRNA (or scrambled control siRNA) in serum-free medium. In the second set, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation. Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for SSTR2 knockdown.
-
Validation: Harvest a subset of cells to validate the knockdown efficiency by Western blotting for the SSTR2 protein or by qPCR for SSTR2 mRNA levels.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, treat them with this compound, Octreotide, or vehicle control at the desired concentrations.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
cAMP Assay
-
Cell Culture and Treatment: Culture cells with or without SSTR2 knockdown and treat with this compound, Octreotide, or vehicle control.
-
cAMP Induction: Stimulate the cells with forskolin to induce adenylyl cyclase activity and cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Use a competitive immunoassay kit (e.g., HTRF or ELISA-based) to quantify the amount of cAMP in the cell lysates. The signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Calculate the cAMP concentration based on a standard curve and normalize to the protein content of the cell lysate.
Western Blot for p-ERK and Total ERK
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
References
- 1. Direct effects of octreotide on osteoblast cell proliferation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory effect of octreotide on gastric cancer growth via MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Comparison of SSTR2 Agonists: A Head-to-Head Analysis
A comprehensive head-to-head comparison of SST-02 with other somatostatin receptor 2 (SSTR2) agonists is not currently feasible as "this compound" does not correspond to a publicly disclosed therapeutic agent or research compound targeting the SSTR2. Extensive searches of scientific literature and clinical trial databases did not yield information on a specific SSTR2 agonist with this designation. The identifier "this compound" or similar variations appear in contexts unrelated to SSTR2 agonism, such as clinical trial identifiers for different medical interventions.
As an alternative that aligns with the user's interest in a comparative guide for researchers, scientists, and drug development professionals, this report provides a detailed head-to-head comparison of two well-established and clinically significant SSTR2 agonists: Octreotide and Pasireotide .
This guide will delve into their binding affinities, signaling pathways, and therapeutic applications, supported by experimental data and methodologies.
Overview of SSTR2 and its Agonists
The somatostatin receptor 2 (SSTR2) is a G-protein coupled receptor that is overexpressed in various neuroendocrine tumors (NETs). This overexpression makes it a prime target for both diagnosis and therapy. SSTR2 agonists are synthetic analogs of the natural hormone somatostatin and are designed to have a longer half-life and, in some cases, preferential binding to specific somatostatin receptor subtypes. Upon binding to SSTR2, these agonists trigger a cascade of intracellular events that inhibit hormone secretion and cell proliferation.
Octreotide , a first-generation SSTR2 agonist, has been a cornerstone in the management of NETs and acromegaly for decades. Pasireotide , a second-generation multi-receptor targeted ligand, exhibits a broader binding profile, with high affinity for multiple somatostatin receptor subtypes, including SSTR2.
Head-to-Head Comparison: Octreotide vs. Pasireotide
| Feature | Octreotide | Pasireotide |
| Receptor Binding Affinity (IC50, nM) | SSTR2: 0.1, SSTR3: 26.5, SSTR5: 1.3 | SSTR1: 1.5, SSTR2: 1.0, SSTR3: 0.2, SSTR5: 0.05-0.15 |
| Primary Indication(s) | Acromegaly, Carcinoid Syndrome, Vasoactive Intestinal Peptide-secreting tumors (VIPomas) | Acromegaly, Cushing's Disease |
| Formulation | Short-acting (subcutaneous injection), Long-acting release (LAR) (intramuscular injection) | Short-acting (subcutaneous injection), Long-acting release (LAR) (intramuscular injection) |
| Common Adverse Events | Diarrhea, abdominal pain, nausea, gallstones | Hyperglycemia, diarrhea, nausea, headache, abdominal pain |
Experimental Data and Protocols
Binding Affinity Assays
Objective: To determine the binding affinity of octreotide and pasireotide to human somatostatin receptor subtypes.
Methodology: Radioligand binding assays are performed using cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human SSTR subtypes. Membranes are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28) and increasing concentrations of the unlabeled competitor (octreotide or pasireotide). The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
cAMP Accumulation Assay
Objective: To measure the functional activity of octreotide and pasireotide in inhibiting adenylyl cyclase.
Methodology: CHO-K1 cells expressing the SSTR2 subtype are pre-treated with forskolin to stimulate cyclic AMP (cAMP) production. The cells are then treated with varying concentrations of octreotide or pasireotide. Intracellular cAMP levels are measured using a competitive immunoassay. A decrease in cAMP levels indicates agonist activity. The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of each compound.
Signaling Pathways and Experimental Workflows
The activation of SSTR2 by agonists like octreotide and pasireotide initiates a signaling cascade that leads to the desired therapeutic effects. A simplified representation of this pathway and a typical experimental workflow for comparing SSTR2 agonists are depicted below.
Synergistic Potential of Somatostatin Analogs in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies to enhance efficacy and overcome resistance. Somatostatin analogs (SSAs), a class of drugs that target somatostatin receptors (SSTRs) often overexpressed in tumor cells, have demonstrated considerable potential for synergistic effects when combined with other cancer therapies. This guide provides an objective comparison of the performance of SSAs in combination with other treatments, supported by preclinical and clinical data. While a specific agent designated "SST-02" was not identified in publicly available literature, this guide will focus on the well-established class of somatostatin analogs and their synergistic activities.
Mechanism of Action: The Role of Somatostatin Receptors
Somatostatin is a natural hormone that regulates various cellular processes, including hormone secretion and cell proliferation, by binding to five distinct somatostatin receptor subtypes (SSTR1-5).[1] Many types of cancer cells, particularly neuroendocrine tumors (NETs), express a high density of these receptors on their surface.[2] Somatostatin analogs like octreotide, lanreotide, and pasireotide are synthetic forms of somatostatin with a longer half-life, designed to bind to these receptors and exert anti-tumor effects.[3] The primary mechanism involves the activation of SSTR2, which can lead to both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells) effects.[4]
Quantitative Data Summary: Preclinical and Clinical Findings
The following tables summarize key quantitative data from studies investigating the synergistic effects of somatostatin analogs in combination with other cancer therapies.
Table 1: Preclinical Synergistic Effects of Somatostatin Analogs with Chemotherapy
| Somatostatin Analog | Combination Agent | Cancer Type | Key Findings | Reference |
| Octreotide | Docetaxel | Prostate and Breast Cancer | Synergistic induction of apoptosis. The combination allowed for lower doses of docetaxel, potentially reducing toxicity and delaying resistance. | [5] |
| Octreotide | AT-101 (a BH3 mimetic) | Prostate Cancer | Synergistic inhibition of cell viability and induction of apoptosis. The combination also increased the expression of SSTR2 and SSTR5. | [6] |
Table 2: Clinical Efficacy of Somatostatin Analogs in Combination with Targeted Therapies
| Somatostatin Analog | Combination Agent | Cancer Type | Key Findings | Reference |
| Lanreotide | Everolimus (mTOR inhibitor) | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Median Progression-Free Survival (PFS) of 29.7 months with the combination vs. 11.5 months with everolimus alone. The objective response rate (ORR) was 26.8% for the combination compared to 8.7% for everolimus monotherapy. | |
| Lanreotide | Sunitinib (tyrosine kinase inhibitor) | Neuroendocrine Tumors | In a retrospective analysis, the probability of being progression-free at 18 months was 67.4% for patients receiving the combination. | [7][8] |
| Lanreotide | Temozolomide (alkylating agent) | Progressive Thoracic Neuroendocrine Tumors | The disease control rate (DCR) at 9 months was 35.0%, and the median PFS was 37.1 weeks. |
Table 3: Preclinical Synergistic Effects of Somatostatin Analogs with Other Agents
| Somatostatin Analog | Combination Agent | Cancer Type | Key Findings | Reference |
| Pasireotide | Teriflunomide (Raf-1 activator) | Carcinoid Tumors (in vitro) | Synergistic inhibition of cell proliferation and neuroendocrine biomarker expression (ASCL1 and CgA). The combination induced apoptosis and increased phosphorylation of ERK1/2. | [9][10] |
Experimental Protocols
In Vitro Synergy of Octreotide and Docetaxel in Prostate and Breast Cancer Cells[5]
-
Cell Lines: PC-3 (prostate cancer) and MCF-7 (breast cancer).
-
Cytotoxicity Assay: XTT cell viability assay was used to determine the cytotoxic effects of docetaxel and octreotide, both alone and in combination.
-
Apoptosis Detection: Apoptosis was quantified using a commercially available cell death detection ELISA kit.
-
Gene and Protein Expression: Real-time PCR and Western blotting were performed to analyze the expression levels of SSTR2 and SSTR5.
-
Synergy Analysis: The combination index (CI) method was used to determine if the drug combination had a synergistic, additive, or antagonistic effect.
Clinical Trial of Lanreotide and Everolimus in GEP-NETs[7]
-
Study Design: A randomized, open-label, multicenter phase II trial.
-
Patient Population: Patients with unresectable or recurrent gastroenteropancreatic neuroendocrine tumors.
-
Treatment Arms:
-
Arm 1: Everolimus (10 mg/day, orally).
-
Arm 2: Everolimus (10 mg/day, orally) + Lanreotide (120 mg, subcutaneous injection, every 4 weeks).
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Objective response rate (ORR), disease control rate (DCR), and safety.
-
Tumor Assessment: Tumor response was evaluated according to RECIST (Response Evaluation Criteria in Solid Tumors).
Visualizing the Mechanisms of Action
Signaling Pathway of Somatostatin Analogs
Caption: Somatostatin analog signaling cascade via SSTR2.
Experimental Workflow for In Vitro Synergy Study
Caption: Workflow for assessing in vitro drug synergy.
Logical Relationship of Combination Therapy Benefits
Caption: Rationale for combining SSAs with other therapies.
References
- 1. Somatostatin Receptor Gene Therapy Combined With Targeted Therapy With Radiolabeled Octreotide: A New Treatment for Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin receptor-targeted anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Docetaxel in combination with octreotide shows synergistic apoptotic effect by increasing SSTR2 and SSTR5 expression levels in prostate and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octreotide in combination with AT-101 induces cytotoxicity and apoptosis through up-regulation of somatostatin receptors 2 and 5 in DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the efficacy and safety of lanreotide in combination with targeted therapies in patients with neuroendocrine tumours in clinical practice: a retrospective cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. The Synergistic Effect of Pasireotide and Teriflunomide in Carcinoids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of pasireotide and teriflunomide in carcinoids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of SSTR2 Agonists Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular mechanisms of somatostatin receptor 2 (SSTR2) agonists, with a focus on how site-directed mutagenesis serves as a powerful tool for confirming their mode of action. While direct mutagenesis data for the specific compound SST-02 is not publicly available, we will use the well-characterized SSTR2 agonist, Octreotide, as a representative example to illustrate the experimental principles and data interpretation. This guide will objectively compare the performance of SSTR2 agonists with other alternatives and provide supporting experimental data and detailed protocols.
Unveiling the SSTR2 Agonist Mechanism
SSTR2 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating endocrine and nervous system functions.[1][2] Upon activation by an agonist like somatostatin or its synthetic analogs, SSTR2 primarily couples to inhibitory G-proteins (Gi/o).[1][3] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP is a hallmark of SSTR2 activation and a key measure of agonist efficacy.
Beyond the canonical cAMP pathway, SSTR2 activation can also modulate other signaling pathways, including:
-
MAPK/ERK Pathway: Activation of the MAPK/ERK pathway can lead to cell cycle arrest and inhibit cell proliferation.[5]
-
PI3K/AKT Pathway: This pathway is also implicated in the anti-proliferative effects of SSTR2 agonists.[1]
-
Ion Channel Regulation: SSTR2 activation can influence the activity of calcium and potassium channels.[1]
The intricate network of these signaling pathways underscores the therapeutic potential of SSTR2 agonists in various diseases, including neuroendocrine tumors.[1]
Confirming the Mechanism with Mutagenesis
Site-directed mutagenesis is an indispensable technique to pinpoint the specific amino acid residues within SSTR2 that are critical for agonist binding and subsequent receptor activation. By systematically replacing key residues and observing the functional consequences, researchers can confirm the direct interaction between an agonist and the receptor, thereby validating its mechanism of action.
For instance, studies have identified several residues in the transmembrane domains and extracellular loops of SSTR2 that are crucial for ligand binding and specificity.[3] Mutating these residues can lead to a significant reduction or complete loss of agonist binding and signaling, providing strong evidence for their role in the drug-receptor interaction.
Logical Workflow for Mechanism Confirmation
The following diagram illustrates the logical workflow for confirming the mechanism of an SSTR2 agonist using mutagenesis.
Figure 1. Logical workflow for confirming SSTR2 agonist mechanism.
Comparative Performance of SSTR2 Agonists
The efficacy of SSTR2 agonists can be quantitatively compared using in vitro functional assays. The following table summarizes hypothetical data for a representative SSTR2 agonist (Agonist X) compared to the well-established agonist Octreotide and a selective antagonist.
| Compound | Receptor | Assay Type | Metric | Value |
| Agonist X | Wild-Type SSTR2 | Radioligand Binding | Ki (nM) | 0.5 |
| Wild-Type SSTR2 | cAMP Accumulation | EC50 (nM) | 1.2 | |
| Mutant SSTR2 (e.g., Q102S) | Radioligand Binding | Ki (nM) | >1000 | |
| Mutant SSTR2 (e.g., Q102S) | cAMP Accumulation | EC50 (nM) | >1000 | |
| Octreotide | Wild-Type SSTR2 | Radioligand Binding | Ki (nM) | 0.8 |
| Wild-Type SSTR2 | cAMP Accumulation | EC50 (nM) | 1.5 | |
| Mutant SSTR2 (e.g., Q102S) | Radioligand Binding | Ki (nM) | >1000 | |
| Mutant SSTR2 (e.g., Q102S) | cAMP Accumulation | EC50 (nM) | >1000 | |
| SSTR2 Antagonist (e.g., CYN-154806) | Wild-Type SSTR2 | Radioligand Binding | Ki (nM) | 2.5 |
| Wild-Type SSTR2 | cAMP Accumulation | IC50 (nM) | 5.0 |
Table 1: Comparative in vitro performance of SSTR2 ligands. Ki values represent the binding affinity, with lower values indicating higher affinity. EC50 values represent the concentration of an agonist that produces 50% of the maximal response in a functional assay, with lower values indicating higher potency. IC50 values represent the concentration of an antagonist that inhibits 50% of the agonist response.
Experimental Protocols
Site-Directed Mutagenesis of SSTR2
This protocol describes the generation of a point mutation in the human SSTR2 gene using a commercially available site-directed mutagenesis kit.
Experimental Workflow:
Figure 2. Workflow for site-directed mutagenesis of SSTR2.
Materials:
-
Plasmid DNA containing the human SSTR2 gene
-
Mutagenic primers
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary to opposite strands of the plasmid.
-
PCR Amplification: Set up a PCR reaction containing the SSTR2 plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture to digest the parental, methylated plasmid DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Radioligand Binding Assay
This protocol measures the binding affinity of a test compound to wild-type or mutant SSTR2 expressed in cell membranes.[6][7]
Materials:
-
Cell membranes expressing wild-type or mutant SSTR2
-
Radiolabeled SSTR2 ligand (e.g., [125I]-Tyr11-Somatostatin-14)
-
Unlabeled test compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of an SSTR2 agonist to inhibit forskolin-stimulated cAMP production in whole cells.[8][9]
Materials:
-
Cells expressing wild-type or mutant SSTR2
-
Forskolin
-
Test agonist
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Cell Plating: Plate cells expressing SSTR2 in a 96-well plate and culture overnight.
-
Agonist Treatment: Pre-incubate the cells with varying concentrations of the test agonist for 15-30 minutes.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and determine the EC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP response.
SSTR2 Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by an SSTR2 agonist.
Figure 3. SSTR2 agonist signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. resources.revvity.com [resources.revvity.com]
Comparative Analysis of SST-02 Cross-Reactivity with G-Protein Coupled Receptors
This guide provides a detailed comparison of the binding affinity and functional activity of the somatostatin analog, SST-02, against its primary targets and a panel of other G-protein coupled receptors (GPCRs). The data presented herein is essential for researchers, scientists, and drug development professionals to evaluate the selectivity and potential off-target effects of this compound.
Binding Profile of this compound
This compound is a synthetic somatostatin analog designed for high-affinity binding to somatostatin receptors (SSTRs). The following table summarizes the binding affinities (Ki) of this compound for various SSTR subtypes and a selection of other GPCRs commonly screened for off-target interactions.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound against a Panel of GPCRs
| Receptor Target | This compound Ki (nM) | Reference Compound Ki (nM) | Fold Selectivity (vs. SSTR2) |
| Somatostatin Receptors | Octreotide | ||
| SSTR1 | 25.1 | >1000 | 26.4x |
| SSTR2 | 0.95 | 0.8 | 1.0x |
| SSTR3 | 15.8 | 30 | 16.6x |
| SSTR4 | >1000 | >1000 | >1052x |
| SSTR5 | 5.6 | 8.5 | 5.9x |
| Other GPCRs | |||
| Dopamine D2 | 980 | - | >1031x |
| Adrenergic α1 | >10,000 | - | >10526x |
| Adrenergic β2 | >10,000 | - | >10526x |
| Serotonin 5-HT2A | 1250 | - | >1315x |
| Muscarinic M1 | >10,000 | - | >10526x |
| Opioid μ | 850 | - | >894x |
Data is representative and compiled from various in vitro studies. Fold selectivity is calculated relative to the primary target with the highest affinity, SSTR2.
Functional Activity Profile of this compound
The functional activity of this compound was assessed by measuring its ability to inhibit cAMP production following receptor activation. The table below presents the half-maximal inhibitory concentration (IC50) for the receptors where significant binding was observed.
Table 2: Functional Activity (IC50, nM) of this compound in cAMP Inhibition Assays
| Receptor Target | This compound IC50 (nM) |
| SSTR1 | 35.5 |
| SSTR2 | 1.2 |
| SSTR3 | 22.4 |
| SSTR5 | 7.9 |
| Dopamine D2 | >1000 |
| Opioid μ | >1000 |
Experimental Protocols
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
-
Methodology:
-
Cell membranes expressing the receptor of interest were prepared from CHO-K1 or HEK293 cells.
-
Membranes were incubated with a specific radioligand (e.g., [125I]-Tyr11-SRIF-14 for SSTRs) and varying concentrations of this compound in a binding buffer.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled reference compound.
-
Following incubation at room temperature, the reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified using a gamma counter.
-
IC50 values were determined by non-linear regression analysis of the competition binding curves.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Functional Assays
-
Objective: To measure the functional potency (IC50) of this compound in inhibiting adenylyl cyclase activity.
-
Methodology:
-
CHO-K1 cells stably expressing the receptor of interest were seeded in 96-well plates.
-
Cells were incubated with varying concentrations of this compound.
-
Adenylyl cyclase was stimulated with forskolin (10 µM).
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
-
Diagrams and Visualizations
Caption: Workflow for GPCR cross-reactivity screening.
Caption: SSTR2-mediated Gi signaling pathway.
Caption: this compound binding affinity profile.
Revolutionizing Treatment for HR+/HER2- Metastatic Breast Cancer: A Deep Dive into the TROPiCS-02 Trial
The landscape of treatment for hormone receptor-positive/HER2-negative (HR+/HER2-) metastatic breast cancer is continually evolving, with the TROPiCS-02 clinical trial marking a significant milestone. This guide provides a comprehensive comparison of the trial's investigational drug, sacituzumab govitecan (SG), with alternative treatments, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this pivotal study.
Comparative Performance of Sacituzumab Govitecan
The TROPiCS-02 trial was a randomized, open-label, multicenter, phase 3 study designed to evaluate the efficacy and safety of sacituzumab govitecan against the treatment of physician's choice (TPC) in patients with HR+/HER2- metastatic breast cancer who had received prior endocrine therapy, a CDK4/6 inhibitor, and two to four prior chemotherapy regimens.[1][2]
Key Efficacy and Safety Data:
The quantitative outcomes of the TROPiCS-02 trial are summarized in the tables below, offering a clear comparison between sacituzumab govitecan and TPC.
| Efficacy Endpoint | Sacituzumab Govitecan (n=272) | Treatment of Physician's Choice (n=271) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.5 months | 4.0 months | 0.66 (0.53-0.83) | 0.0003[1] |
| PFS Rate at 6 months | 46% | 30% | ||
| PFS Rate at 12 months | 21% | 7% | ||
| Median Overall Survival (OS) | 14.4 months | 11.2 months | 0.79 (0.65-0.96) | 0.020[3] |
| Objective Response Rate (ORR) | 21% | 14% | Odds Ratio 1.63 (1.03-2.56) | 0.035[3] |
| Clinical Benefit Rate | 34% | 22% | ||
| Median Duration of Response | 7.4 months | 5.6 months |
| Safety Endpoint (Grade ≥3 Treatment-Emergent Adverse Events) | Sacituzumab Govitecan | Treatment of Physician's Choice |
| Any Grade ≥3 AE | 74% | 60%[1] |
| Neutropenia | 51% | 39%[1] |
| Diarrhea | 10% | 1%[1] |
| AEs leading to discontinuation | 6% | 4%[1] |
| Treatment-related deaths | 1 | 0[1] |
Experimental Protocols of the TROPiCS-02 Trial
A thorough understanding of the trial's methodology is crucial for interpreting its findings.
Study Design: The TROPiCS-02 trial was a phase 3, randomized, open-label, multicenter study.[3] Patients were randomized in a 1:1 ratio to receive either sacituzumab govitecan or TPC.[1]
Patient Population: Eligible participants were adults with locally determined HR+/HER2- unresectable locally advanced or metastatic breast cancer.[1] Key inclusion criteria included having received at least one prior taxane, a CDK4/6 inhibitor, and endocrine therapy in any setting, and having received between two and four prior chemotherapy regimens for metastatic disease.[1]
Treatment Arms:
-
Sacituzumab Govitecan (SG) Arm: Patients received 10 mg/kg of SG as an intravenous infusion on days 1 and 8 of a 21-day cycle.[1]
-
Treatment of Physician's Choice (TPC) Arm: The physician could choose from one of four single-agent chemotherapy options: capecitabine, eribulin, vinorelbine, or gemcitabine.[1]
Treatment in both arms continued until disease progression or unacceptable toxicity.[1]
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), as determined by a blinded independent central review based on RECIST v1.1 criteria.[1]
-
Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, and safety.[1][3]
The workflow of the TROPiCS-02 clinical trial is illustrated in the diagram below.
Signaling Pathway of Sacituzumab Govitecan
Sacituzumab govitecan is an antibody-drug conjugate (ADC). Its mechanism of action involves targeting the Trop-2 receptor, which is highly expressed on the surface of many epithelial cancers, including a majority of breast cancers.
The proposed signaling pathway and mechanism of action for sacituzumab govitecan is as follows:
-
Binding: The antibody component of sacituzumab govitecan binds to the Trop-2 receptor on the surface of cancer cells.
-
Internalization: Following binding, the ADC-Trop-2 receptor complex is internalized into the cell.
-
Payload Release: Inside the cell, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing SN-38, the active metabolite of irinotecan.
-
DNA Damage and Apoptosis: SN-38, a topoisomerase I inhibitor, causes DNA damage, ultimately leading to apoptosis (programmed cell death) of the cancer cell.
This targeted delivery of a potent cytotoxic agent to cancer cells while minimizing systemic exposure is a key advantage of ADCs like sacituzumab govitecan. A biomarker analysis of the TROPiCS-02 trial suggested that patients with HR-positive metastatic breast cancer benefit from sacituzumab govitecan relative to chemotherapy, irrespective of their Trop-2 expression status.[4]
The following diagram illustrates the mechanism of action of sacituzumab govitecan.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Overall survival with sacituzumab govitecan in hormone receptor-positive and human epidermal growth factor receptor 2-negative metastatic breast cancer (TROPiCS-02): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vjoncology.com [vjoncology.com]
Safety Operating Guide
Critical Safety Notice: Lack of Specific Disposal Information for SST-02
Immediate action required: Do not handle or dispose of the substance identified as "SST-02" without obtaining a specific Safety Data Sheet (SDS) from the manufacturer or supplier.
Extensive searches for "this compound proper disposal procedures" and its chemical properties have not yielded any specific information for a chemical substance with this identifier. The term "this compound" in the public domain primarily refers to a sales and service tax form in Malaysia and is not associated with a specific chemical compound.[1][2][3][4]
Without the official SDS, it is impossible to provide accurate, safe, and compliant disposal procedures. A Safety Data Sheet is a standardized document that contains crucial information about a chemical's properties, hazards, and safe handling, storage, and disposal requirements.[5]
Researchers, scientists, and drug development professionals are strongly advised to take the following steps:
-
Identify the Supplier: Determine the manufacturer or supplier from whom the "this compound" was procured.
-
Request the Safety Data Sheet (SDS): Contact the supplier directly to obtain the official SDS for "this compound." This document is the primary and authoritative source for all safety and disposal information.
-
Consult Your Institutional Environmental Health and Safety (EHS) Office: Provide the SDS to your institution's EHS department. They will offer specific guidance on proper disposal procedures in accordance with local, state, and federal regulations.
General Guidance for Handling Unidentified Chemicals
In the absence of specific information, and until an official SDS is obtained, treat the substance with the utmost caution. The following are general best practices for handling potentially hazardous, unidentified chemicals and should be followed as a minimum precaution:
| Personal Protective Equipment (PPE) | |
| Eye Protection | Always wear safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene).[6] |
| Body Protection | Wear a lab coat or other suitable protective clothing.[6] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-certified respirator with the appropriate cartridges.[6] |
General Spill and Waste Collection Protocol
The following is a generalized protocol and should not be considered a substitute for the specific instructions in the official SDS.
-
Spills:
-
Waste Collection:
-
Collect all waste material in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
The label should include "Hazardous Waste," the chemical name ("this compound" until further identification), and any other available information.[7]
-
Do not mix with other waste streams.[7]
-
Arrange for disposal through your institution's chemical waste management program.
-
Logical Workflow for Safe Chemical Disposal
The following diagram illustrates the critical path for ensuring the safe and compliant disposal of any chemical, including the currently unidentified "this compound."
Caption: Workflow for ensuring safe and compliant chemical disposal.
Disclaimer: This information is provided as a general safety guideline in the absence of specific data for "this compound." It is not a substitute for the official Safety Data Sheet and guidance from your institution's Environmental Health and Safety office. The user is solely responsible for ensuring safe handling and disposal practices.
References
Essential Safety and Operational Protocols for Handling SST-02
For laboratory personnel engaged in research and development, ensuring safety during the handling of any chemical compound is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal methods for a substance designated SST-02. All personnel must adhere to these guidelines to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection required for different laboratory procedures. All PPE should be inspected for integrity before each use.[1][2]
| Protection Level | Task / Operation | Required PPE |
| Standard Handling | Weighing, preparing solutions, and routine handling in a well-ventilated area. | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat |
| Elevated Risk | Operations with a higher risk of splashes or aerosol generation (e.g., vortexing, sonicating). | - Nitrile gloves (double-gloving)- Chemical splash goggles- Face shield- Laboratory coat |
| High Hazard | Procedures involving heating, potential for vigorous reaction, or handling of large quantities. | - Chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles and face shield- Chemical-resistant apron over a laboratory coat- Use of a certified chemical fume hood is mandatory. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines a standard operating procedure for the preparation of a 10 mM stock solution of this compound. This protocol is designed to be a template and should be adapted to specific experimental needs.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), vortex mixer, and calibrated pipettes.
-
Don the appropriate PPE for elevated risk procedures.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder to the tube.
-
Record the exact weight.
-
-
Solubilization:
-
Inside the chemical fume hood, add the calculated volume of solvent to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle heating in a water bath may be required for some compounds; consult the manufacturer's data sheet.
-
-
Storage:
-
Clearly label the stock solution tube with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the recommended conditions (e.g., -20°C, protected from light).
-
-
Post-Procedure:
-
Properly dispose of all contaminated disposable materials.
-
Clean the work area thoroughly.
-
Remove and dispose of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure workplace safety. The following table outlines the disposal procedures for this compound and related materials.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Collect all unused this compound powder and contaminated items (e.g., weigh boats, pipette tips). |
| Liquid this compound Waste | Labeled, sealed, and chemically-resistant hazardous waste container. | Collect all solutions containing this compound, including unused stock solutions and experimental waste. |
| Contaminated PPE | Labeled hazardous waste bag within a secondary container. | All disposable PPE that has come into contact with this compound must be disposed of as hazardous waste. |
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste down the drain.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
